(alphaS,betaR)-
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZSGZNPDLQAJ-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Criticality of (alphaS, betaR)-Stereochemistry in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration. The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a drug molecule with its biological target is often highly dependent on its specific stereoisomeric form.[1][2] This in-depth technical guide focuses on the significance of a specific stereochemical arrangement, the (alphaS, betaR)-configuration, in drug design. This configuration, denoting the absolute stereochemistry at two adjacent chiral centers, can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile.
This guide will delve into the core principles of stereochemistry in pharmacology, present case studies of drugs where the (alphaS, betaR) or related stereochemistry is pivotal, provide quantitative data on the differential activity of stereoisomers, detail experimental protocols for their synthesis, and visualize the relevant biological pathways.
The Foundation: Stereochemistry in Drug Action
Chiral drugs, molecules that are non-superimposable on their mirror images (enantiomers), often exhibit marked differences in their pharmacological and toxicological properties.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to adverse effects.[2] The spatial arrangement of functional groups in a drug molecule dictates its ability to bind to its target receptor or enzyme active site, akin to a key fitting into a lock.[2]
The (alphaS, betaR)-notation specifies the absolute configuration at the alpha (α) and beta (β) carbon atoms relative to a principal functional group, such as a carboxyl or carbonyl group. This precise three-dimensional arrangement is crucial for optimal interaction with the chiral binding pockets of biological targets.
Case Study 1: The Taxane Anticancer Agents - Paclitaxel (Taxol®) and Docetaxel (Taxotere®)
The taxanes, paclitaxel and its semi-synthetic analogue docetaxel, are potent anticancer agents widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer.[4][5] The remarkable therapeutic efficacy of these drugs is critically dependent on the specific stereochemistry of their C-13 side chain, N-benzoyl-3-phenylisoserine. This side chain possesses two chiral centers at the C-2' and C-3' positions, corresponding to the alpha and beta positions relative to the ester linkage to the baccatin III core. The biologically active stereoisomer has the (2'R, 3'S) configuration.[1][2]
Significance of the (2'R, 3'S)-Stereochemistry
The (2'R, 3'S) configuration of the side chain is absolutely essential for the biological activity of taxanes. This specific arrangement allows the side chain to adopt a conformation that is crucial for binding to the β-tubulin subunit of microtubules.[4][6] This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[7][8] Other stereoisomers of the side chain result in a significant loss of activity, highlighting the strict stereochemical requirements of the binding site on β-tublin.
Quantitative Comparison of Stereoisomer Activity
Experimental Protocol: Asymmetric Synthesis of the (2'R, 3'S)-Phenylisoserine Side Chain
A key step in the synthesis of the taxane side chain with the correct (2'R, 3'S) stereochemistry is the Sharpless Asymmetric Epoxidation. This method allows for the enantioselective epoxidation of an allylic alcohol, establishing one of the chiral centers.
Protocol: Sharpless Asymmetric Epoxidation for a Precursor to the (2'R, 3'S)-Side Chain
Materials:
-
Allylic alcohol precursor (e.g., (E)-cinnamyl alcohol)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET) for opposite enantioselectivity
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves (4Å), activated
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled to -20 °C.
-
To the cooled solvent, add Ti(O-i-Pr)4 followed by the chiral tartrate ester (e.g., (+)-DET for the desired enantiomer). The solution is stirred for 10 minutes to allow for complex formation.
-
The allylic alcohol precursor is then added to the mixture.
-
tert-Butyl hydroperoxide is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxy alcohol is then purified by flash column chromatography.[9][10]
This epoxy alcohol can then be converted through subsequent steps, such as nucleophilic ring-opening with an amine precursor, to generate the desired (2'R, 3'S)-phenylisoserine derivative.[1]
Signaling Pathway: Taxane-Induced Cell Cycle Arrest
The binding of paclitaxel to β-tubulin and the subsequent stabilization of microtubules activate the spindle assembly checkpoint (SAC), a crucial signaling pathway that ensures proper chromosome segregation during mitosis.[8] The persistent activation of the SAC due to the inability of the stabilized microtubules to function correctly leads to a prolonged mitotic arrest, which in turn triggers apoptotic pathways.
Caption: Mechanism of action of Paclitaxel (Taxol®).
Case Study 2: Sitagliptin (Januvia®) - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Sitagliptin is an oral anti-diabetic drug used for the treatment of type 2 diabetes. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[11] Sitagliptin is a β-amino acid derivative with a single chiral center. The therapeutic activity resides exclusively in the (R)-enantiomer.[12] While this is a single chiral center, understanding its stereochemistry in the context of it being a β-amino acid helps to illustrate the principles of alpha and beta stereocontrol. The chiral center is at the beta-position relative to the amide carbonyl group.
Significance of the (R)-Stereochemistry
The (R)-enantiomer of sitagliptin is the eutomer, exhibiting potent inhibition of the DPP-4 enzyme. The (S)-enantiomer, or distomer, is significantly less active. The precise three-dimensional arrangement of the trifluorophenyl group, the trifluoromethyl group, and the primary amine in the (R)-configuration allows for optimal binding to the active site of the DPP-4 enzyme. This stereoselectivity is crucial for the drug's efficacy.
Quantitative Comparison of Stereoisomer Activity
The difference in inhibitory activity between the stereoisomers of sitagliptin is substantial. The (R)-enantiomer is a potent inhibitor of DPP-4, while the (S)-enantiomer is significantly weaker.
| Stereoisomer | DPP-4 IC50 (nM) | Reference |
| (R)-Sitagliptin | 19 | [13] |
| (S)-Sitagliptin | >10,000 | [12] |
As shown in the table, there is a greater than 500-fold difference in the inhibitory potency between the two enantiomers, underscoring the critical importance of the (R)-stereochemistry.
Experimental Protocol: Asymmetric Synthesis of (R)-Sitagliptin
One of the most efficient methods for the large-scale synthesis of (R)-sitagliptin involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst.
Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-Sitagliptin
Materials:
-
Prochiral enamine precursor of sitagliptin
-
Rhodium-based chiral catalyst (e.g., Rh(I)/t-Bu JOSIPHOS)[11][14]
-
Hydrogen gas (H2)
-
Methanol (MeOH) as solvent
Procedure:
-
The prochiral enamine precursor is dissolved in methanol in a high-pressure reactor.
-
The chiral rhodium catalyst is added to the solution under an inert atmosphere.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a specific hydrogen pressure and temperature until the reaction is complete, as monitored by HPLC.
-
After the reaction is complete, the reactor is carefully depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude (R)-sitagliptin.
-
The product is then purified, often by crystallization as a phosphate salt, to yield the enantiomerically pure drug.[14][15]
This process provides a highly efficient and stereoselective route to the desired (R)-enantiomer of sitagliptin.
Signaling Pathway: DPP-4 Inhibition by Sitagliptin
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16] By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[17] Recent studies also suggest that sitagliptin may have protective effects on the liver by reducing reactive oxygen species (ROS) and inhibiting the NF-κB signaling pathway.[18]
Caption: Mechanism of action of Sitagliptin.
Conclusion
The precise control of stereochemistry, exemplified by the (alphaS, betaR) and related configurations, is a non-negotiable aspect of modern drug design and development. As demonstrated by the case studies of the taxane anticancer agents and the anti-diabetic drug sitagliptin, the specific three-dimensional arrangement of atoms at adjacent chiral centers can be the primary determinant of a drug's therapeutic efficacy. A deep understanding of stereochemical principles, coupled with the application of advanced stereoselective synthetic methods, is essential for the creation of safer and more effective medicines. The continued exploration of the stereochemical nuances of drug-receptor interactions will undoubtedly pave the way for the next generation of innovative therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dipeptidyl peptidase-4 (DPP4) inhibitor sitagliptin alleviates liver inflammation of diabetic mice by acting as a ROS scavenger and inhibiting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
understanding the (alphaS,betaR)- nomenclature in organic chemistry
An In-depth Technical Guide to (αS,βR)-Nomenclature in Organic Chemistry
Introduction
In the fields of organic chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. A specific and unambiguous system of nomenclature is therefore essential for distinguishing between these isomers. The (αS,βR)-nomenclature is a composite system used to describe the absolute configuration of molecules with multiple stereocenters, particularly at positions designated as alpha (α) and beta (β) relative to a functional group.
This guide provides a detailed overview of the principles behind this nomenclature, its application in research and drug development, and the experimental protocols used to determine these configurations. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of stereochemical assignment.
Core Principles of Stereochemical Nomenclature
The (αS,βR) descriptor combines two systems: locants (α, β) to identify the position of stereocenters and the Cahn-Ingold-Prelog (CIP) system (R/S) to define the absolute configuration at each of those centers.
The α and β Locants
The Greek letters α, β, γ, δ, etc., are used to identify the position of carbon atoms relative to a principal functional group, such as a carbonyl, carboxyl, or nitro group.[1]
-
The α-carbon is the first carbon atom attached to the functional group.
-
The β-carbon is the second carbon atom from the functional group, and so on down the chain.[1]
This system provides a clear and convenient way to refer to specific positions within a molecule's carbon skeleton. For example, in an α-amino-β-hydroxy acid, the "amino" group is on the carbon adjacent to the carboxyl group, and the "hydroxy" group is on the next carbon over.
The Cahn-Ingold-Prelog (CIP) System: Assigning Absolute Configuration (R/S)
The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]
The CIP Sequence Rules are as follows:
-
Assign Priority by Atomic Number: Identify the four atoms directly attached to the stereocenter and assign priorities (1, 2, 3, 4) based on their atomic number. The atom with the highest atomic number receives the highest priority (1).[2][4]
-
Resolve Ties: If two or more atoms directly attached to the stereocenter are identical, proceed along their respective chains atom by atom until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[3][4]
-
Treat Multiple Bonds as Multiple Single Bonds: An atom that is double-bonded to another atom is considered to be bonded to two of those atoms. A triple bond is treated as three single bonds.[2][5]
-
Determine R/S Configuration: Orient the molecule so that the lowest-priority group (4) is pointing away from the viewer. Trace a path from priority 1 to 2 to 3.[4][5]
The following diagram illustrates the logical workflow for assigning the R/S configuration to a stereocenter.
Caption: Workflow for assigning R/S configuration using CIP rules.
Combining Locants and CIP: Describing Diastereomers
For a molecule with stereocenters at the α and β positions, there are four possible stereoisomers (two pairs of enantiomers). These isomers, which are stereoisomers but not mirror images of each other, are called diastereomers.[6][7] The (αS,βR) notation precisely identifies one of these diastereomers.
-
(αS, βR) : The stereocenter at the α-position has an S configuration, and the stereocenter at the β-position has an R configuration.
-
(αR, βS) : The enantiomer of the above.
-
(αS, βS) : A diastereomer of the first pair.
-
(αR, βR) : The enantiomer of (αS, βS) and a diastereomer of the first pair.
The physical and chemical properties of diastereomers, such as melting point, boiling point, solubility, and biological activity, are different.[6]
Caption: Relationships between stereoisomers for a molecule with two stereocenters.
Application in Drug Development
The importance of stereochemistry in pharmacology cannot be overstated. The human body is a chiral environment, and as a result, different stereoisomers of a drug can interact differently with receptors, enzymes, and other biological targets. The desired therapeutic effect often resides in one specific stereoisomer (the eutomer), while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.
Therefore, the synthesis and characterization of stereochemically pure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. Regulatory agencies like the FDA often require extensive data on the individual stereoisomers of a new drug entity.
Experimental Determination of Stereochemistry
Assigning the correct (αS,βR)-nomenclature requires robust experimental verification. A combination of chromatographic and spectroscopic techniques is typically employed.
Experimental Workflow
The general workflow involves separating the stereoisomers, determining their relative stereochemistry, and finally assigning the absolute configuration.
Caption: General experimental workflow for stereochemical assignment.
Experimental Protocols
Protocol 1: Separation by High-Performance Liquid Chromatography (HPLC) Diastereomers have different physical properties and can often be separated by standard chromatographic techniques on achiral stationary phases.
-
Objective: To separate and quantify the individual diastereomers from a mixture.
-
Methodology:
-
Column: A C18 reverse-phase column (e.g., 150 mm length) is commonly used.[8]
-
Mobile Phase: A gradient of solvents, such as acetonitrile and water, is employed. Method development is crucial; an isocratic method with a low percentage of organic solvent may be required to achieve separation.[8]
-
Sample Preparation: The stereoisomeric mixture is dissolved in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.
-
Injection and Detection: A 10 µL sample is injected. Detection can be performed using a UV detector at an appropriate wavelength or an Evaporative Light Scattering Detector (ELSD).
-
Analysis: The retention times of the separated peaks correspond to the different diastereomers. The peak areas can be used for quantification.
-
Protocol 2: Determination of Relative Stereochemistry by NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the relative orientation of atoms.
-
Objective: To determine the relative configuration (syn vs. anti) of substituents at the α and β positions.
-
Methodology (¹H-¹H Coupling Constants):
-
Sample Preparation: Dissolve 5-10 mg of a pure, isolated diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: The magnitude of the three-bond coupling constant between the protons on the α and β carbons (³JHα-Hβ) is dependent on the dihedral angle between them (Karplus relationship).
-
For acyclic systems, an anti relationship typically results in a larger coupling constant (e.g., 8-12 Hz) compared to a syn (gauche) relationship (e.g., 2-5 Hz). This allows for the assignment of relative stereochemistry.
-
-
Protocol 3: Determination of Absolute Stereochemistry by X-ray Crystallography X-ray crystallography is the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be grown.
-
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a stereoisomer.
-
Methodology:
-
Crystallization: Grow a single crystal of the pure stereoisomer of sufficient quality. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.
-
Absolute Configuration Assignment: For molecules containing at least one atom heavier than oxygen, anomalous dispersion effects (the Flack parameter) can be used to determine the absolute configuration without the need for a known chiral reference. The resulting structure will definitively show the R or S configuration at each stereocenter.
-
Data Presentation
Quantitative data from experimental analyses are crucial for distinguishing and characterizing diastereomers.
Table 1: Comparison of ¹H NMR Data for Diastereomers of a Hypothetical α-Bromo-β-hydroxy Ketone
| Diastereomer | Hα Chemical Shift (δ, ppm) | Hβ Chemical Shift (δ, ppm) | ³JHα-Hβ (Hz) | Inferred Relative Stereochemistry |
| Isomer A | 4.25 | 4.88 | 9.5 | anti |
| Isomer B | 4.31 | 4.95 | 3.2 | syn |
This table illustrates how the coupling constant between α and β protons can differentiate between diastereomers.
Table 2: Biological Activity of Stereoisomers of the Drug Threose
| Stereoisomer | Configuration | Receptor Binding Affinity (Kᵢ, nM) |
| D-Threose | (2R, 3R) | 15 |
| L-Threose | (2S, 3S) | 18 |
| D-Erythrose | (2R, 3S) | 450 |
| L-Erythrose | (2S, 3R) | 480 |
This table demonstrates how diastereomers (e.g., D-Threose vs. D-Erythrose) can have significantly different biological activities.[6]
References
- 1. youtube.com [youtube.com]
- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 6. Diastereomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emerypharma.com [emerypharma.com]
The Stereochemical Imperative: Unveiling the Biological Supremacy of (αS,βR)-Diastereomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a fundamental determinant of its biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different physiological effects. This in-depth technical guide focuses on the biological importance of a specific class of stereoisomers: the (αS,βR)-diastereomers. With a particular emphasis on the essential amino acid L-Threonine, this document will explore the stereochemical nuances that govern biological activity, delve into the signaling pathways modulated by these specific configurations, and provide detailed experimental methodologies for their synthesis and evaluation. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the power of stereochemistry in their respective fields.
The Decisive Role of Chirality: L-Threonine as a Case Study
L-Threonine, chemically known as (2S,3R)-2-amino-3-hydroxybutanoic acid, is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its specific (αS,βR) configuration is paramount to its biological functions, which include protein synthesis, immune system support, and maintenance of gut health.[1] Threonine possesses two chiral centers, giving rise to four possible stereoisomers: L-Threonine ((2S,3R)), D-Threonine ((2R,3S)), L-allo-Threonine ((2S,3S)), and D-allo-Threonine ((2R,3R)).[2] While L-Threonine is the biologically active and naturally occurring form, its diastereomers are rare in nature and are not utilized by the body for protein synthesis, highlighting the strict stereochemical requirements of biological systems.[3]
The profound difference in biological activity between these stereoisomers underscores the importance of stereoselectivity in drug design and development. The specific spatial arrangement of the amino and hydroxyl groups in L-Threonine allows it to be recognized by enzymes and receptors, initiating specific downstream signaling events.
Quantitative Analysis of Diastereomeric Bioactivity
While comprehensive quantitative data directly comparing the biological activities of all four threonine stereoisomers is not extensively available in a single source, the established biological inertness of the D- and allo-forms for protein synthesis provides a stark qualitative contrast. The following table summarizes the known biological relevance of the threonine diastereomers.
| Diastereomer | Stereochemistry | Biological Significance |
| L-Threonine | (2S,3R) | Essential amino acid, active in protein synthesis, modulates key signaling pathways (MAPK, mTOR). [4][1] |
| D-Threonine | (2R,3S) | Not incorporated into proteins, generally considered biologically inactive in mammals.[3] |
| L-allo-Threonine | (2S,3S) | Rare in nature, not utilized for protein synthesis.[2] |
| D-allo-Threonine | (2R,3R) | Rare in nature, not utilized for protein synthesis. May have applications in specific biochemical research.[5] |
Signaling Pathways Modulated by L-Threonine
Recent research has illuminated the role of L-Threonine as a signaling molecule, particularly in the context of cell proliferation and differentiation. Studies on mouse embryonic stem cells (mESCs) have demonstrated that L-Threonine stimulates the G1/S phase transition, a critical step in cell cycle progression, through the activation of several key signaling pathways.[6]
The PI3K/Akt/mTORC Pathway
L-Threonine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and metabolism. This activation is thought to occur via a putative amino acid transporter located in lipid raft/caveolae microdomains of the plasma membrane.[6][7] Activated Akt, in turn, stimulates the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis. mTORC1 activation leads to the phosphorylation of its downstream effectors, 4E-BP1 and p70S6K, which ultimately promotes the translation of mRNAs essential for cell growth and proliferation.[6]
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade influenced by L-Threonine. The activation of the PI3K/Akt pathway by L-Threonine subsequently leads to the activation of the ERK, p38, and JNK/SAPK branches of the MAPK pathway.[6] These kinases are involved in a wide array of cellular processes, including cell proliferation, differentiation, and stress responses. The coordinated activation of both the PI3K/Akt/mTOR and MAPK pathways by L-Threonine underscores its importance in regulating fundamental cellular decisions.
Figure 1: L-Threonine induced signaling pathway in mouse embryonic stem cells.
Experimental Protocols
Stereoselective Synthesis of Threonine Diastereomers
The stereocontrolled synthesis of β-hydroxy-α-amino acids like threonine is a significant challenge in organic chemistry. Several methods have been developed to achieve high diastereoselectivity.
Protocol 1: Asymmetric Aldol Addition
This method involves the aldol reaction of a chiral glycine enolate equivalent with acetaldehyde. The use of a chiral auxiliary, such as a pseudoephedrine derivative, can direct the stereochemical outcome of the reaction.
-
Materials: (R,R)- or (S,S)-pseudoephenamine glycinamide, lithium hexamethyldisilazide (LiHMDS), lithium chloride (LiCl), acetaldehyde, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.
-
Procedure:
-
Prepare the pseudoephenamine glycinamide from the corresponding pseudoephenamine.
-
In a flame-dried flask under an inert atmosphere, dissolve the pseudoephenamine glycinamide and LiCl in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LiHMDS in THF to the cooled solution to form the lithium enolate.
-
After stirring for 30 minutes, add freshly distilled acetaldehyde to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting aldol addition product can be purified by column chromatography.
-
The chiral auxiliary can be cleaved by acid hydrolysis to yield the desired threonine diastereomer. The choice of (R,R)- or (S,S)-pseudoephenamine will determine the stereochemistry of the final product.
-
Protocol 2: Enzymatic Synthesis
Threonine aldolases are enzymes that catalyze the reversible aldol condensation of glycine and acetaldehyde to form threonine. The stereoselectivity of the reaction is dependent on the specific enzyme used.
-
Materials: Glycine, acetaldehyde, recombinant threonine aldolase (e.g., from Escherichia coli), potassium phosphate buffer (pH 7.5), pyridoxal-5'-phosphate (PLP).
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, glycine, acetaldehyde, and PLP.
-
Initiate the reaction by adding the purified threonine aldolase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or other suitable analytical methods.
-
Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding acid or heat).
-
The product can be purified from the reaction mixture using ion-exchange chromatography.
-
Biological Assays
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of threonine diastereomers on cell viability and proliferation.
-
Materials: Mouse embryonic stem cells (or other relevant cell line), DMEM/F12 medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, threonine diastereomers.
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the different threonine diastereomers. Include a control group with no added threonine.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 4: Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
-
Materials: Cells treated with threonine diastereomers, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. The intensity of the phosphorylated protein bands will indicate the level of pathway activation.
-
Figure 2: General experimental workflow for synthesis and biological evaluation.
Conclusion
The biological importance of specific (αS,βR)-diastereomers is unequivocally demonstrated by the case of L-Threonine. Its unique stereochemistry is not merely a structural feature but a prerequisite for its essential biological roles, from being a fundamental building block of proteins to a modulator of critical cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of stereoisomerism is indispensable. The ability to synthesize and evaluate stereochemically pure compounds is crucial for developing safer and more effective therapeutics. As our understanding of the intricate interplay between molecular geometry and biological function deepens, the deliberate and precise manipulation of stereochemistry will undoubtedly continue to be a cornerstone of innovation in the life sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Threonine - Wikipedia [en.wikipedia.org]
- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 5. chemimpex.com [chemimpex.com]
- 6. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Significance of (alphaS, betaR)-Configuration in Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of natural products, compounds biosynthesized with specific stereochemical configurations often exhibit potent and selective pharmacological effects. This technical guide delves into the importance of the (alphaS, betaR)-configuration, using the well-documented example of ephedrine alkaloids. We will explore the profound impact of this specific stereochemical arrangement on physical properties and biological function, supported by quantitative data and detailed experimental methodologies.
Ephedrine and Pseudoephedrine: A Case Study in Stereoisomerism
Ephedrine and pseudoephedrine are naturally occurring alkaloids found in plants of the Ephedra genus, commonly known as Ma Huang.[1][2] These compounds are stereoisomers of 2-methylamino-1-phenyl-1-propanol, possessing two chiral centers, which gives rise to four possible stereoisomers.[1] The specific spatial orientation of the hydroxyl and methylamino groups relative to the phenyl ring dictates the identity and properties of each isomer.
The four stereoisomers are:
-
(1R,2S)-(-)-Ephedrine
-
(1S,2R)-(+)-Ephedrine
-
(1S,2S)-(+)-Pseudoephedrine
-
(1R,2R)-(-)-Pseudoephedrine
While the Cahn-Ingold-Prelog (R/S) notation is the standard for designating absolute configuration, the erythro/threo and alpha/beta naming conventions are also historically used for molecules with two adjacent chiral centers. In this context, ephedrine isomers are considered "erythro" and pseudoephedrine isomers are "threo". The (1S,2R) and (1R,2S) configurations of ephedrine correspond to the erythro form.
Quantitative Data on Ephedrine Isomers
The difference in stereochemistry between ephedrine and pseudoephedrine leads to distinct physical and pharmacological properties, as summarized in the table below.
| Property | (1R,2S)-(-)-Ephedrine | (1S,2R)-(+)-Ephedrine | (1S,2S)-(+)-Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine |
| Melting Point (°C) | 35 - 40[1] | Not readily available | 119[1] | Not readily available |
| Specific Rotation [α]D | -41°[1] | +41° | +52°[1] | -52° |
| Water Solubility | Moderately soluble[1] | Not readily available | Relatively insoluble[1] | Not readily available |
The biological activity of these isomers also varies significantly. For instance, the binding affinity of ephedrine to adrenergic receptors is reported to be 20-fold higher than that of its enantiomer, pseudoephedrine, in rat lung cell membranes.[3] A study on the environmental fate and toxicity of the four isomers revealed that the persistent isomers, (1S,2R)-(+)-ephedrine and (1R,2R)-(-)-pseudoephedrine, were more toxic to various organisms than the isomers that undergo degradation.[4][5]
Experimental Protocols
The isolation, separation, and characterization of ephedrine isomers are crucial for both research and pharmaceutical applications. Below are generalized methodologies based on common laboratory practices.
Extraction of Alkaloids from Ephedra spp.
A typical extraction protocol involves the following steps:
-
Maceration: Dried and powdered plant material is macerated with an organic solvent (e.g., methanol or ethanol) to extract the alkaloids.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Finally, the aqueous layer is basified, and the free alkaloids are extracted back into an organic solvent.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure to yield the crude alkaloid mixture.
Separation of Stereoisomers
The separation of the four stereoisomers can be achieved using chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. A chiral stationary phase (CSP) is used, which interacts differently with each stereoisomer, leading to their separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, the isomers can be separated on a chiral GC column and identified by their mass spectra.[2]
Characterization of Stereoisomers
The absolute configuration of the separated isomers can be determined using various analytical techniques:
-
Polarimetry: The specific rotation of each isomer is measured and compared to literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to elucidate the relative and absolute stereochemistry.
-
X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a crystalline compound.
Signaling Pathway of Ephedrine
Ephedrine exerts its pharmacological effects primarily by acting as a sympathomimetic amine. It acts on the adrenergic system, both directly and indirectly.
-
Direct Action: Ephedrine is a direct agonist of α- and β-adrenergic receptors.
-
Indirect Action: It also causes the release of endogenous norepinephrine from presynaptic nerve terminals.
The activation of adrenergic receptors initiates a downstream signaling cascade, leading to various physiological responses, including increased heart rate, blood pressure, and bronchodilation.
Caption: Signaling pathway of ephedrine's sympathomimetic action.
Experimental Workflow for Stereochemical Analysis
The logical flow for the stereochemical analysis of a natural product like ephedrine is depicted in the following diagram.
Caption: Workflow for stereochemical analysis of natural products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry of ephedrine and its environmental significance: Exposure and effects directed approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
initial screening of (alphaS,betaR)-[Compound Name] for biological activity
An in-depth technical guide on the .
Initial Biological Activity Screening of (alphaS,betaR)-Exemplarane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the initial biological screening of the novel chemical entity (NCE), this compoundExemplarane. The primary objective of this initial screening is to determine the cytotoxic profile, primary target engagement, and potential mechanism of action of the compound. A panel of in vitro assays was conducted, including cytotoxicity assessments against various cell lines, a primary binding assay against its putative target, Kinase-X, and an analysis of downstream signaling pathway modulation. The methodologies for these key experiments are detailed herein, and all quantitative data are summarized for clarity. This guide serves as a foundational overview of the early-stage biological characterization of this compoundExemplarane.
Data Presentation
The initial screening of this compoundExemplarane yielded quantitative data across several key assays. These results are summarized in the tables below for clear comparison.
Table 1: Cytotoxicity of this compoundExemplarane in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 10.8 ± 1.2 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 2.5 |
| HEK293 | Embryonic Kidney | > 50 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase-X | 85 ± 7 |
| Kinase-Y | 1,200 ± 150 |
| Kinase-Z | > 10,000 |
IC50 values represent the concentration of the compound required to inhibit the enzymatic activity of the kinase by 50% and are presented as the mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments performed in this initial screening are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, HeLa) and the non-cancerous HEK293 cell line were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compoundExemplarane was dissolved in DMSO to create a stock solution and then serially diluted in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM. The cells were treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
-
Assay Principle: A radiometric kinase assay was used to determine the inhibitory activity of this compoundExemplarane against a panel of kinases. The assay measures the incorporation of the gamma-phosphate of [γ-32P]ATP into a specific peptide substrate.
-
Reaction Mixture: The kinase reaction was carried out in a total volume of 25 µL containing the respective kinase, the peptide substrate, [γ-32P]ATP, and varying concentrations of this compoundExemplarane in a kinase assay buffer.
-
Incubation: The reaction was initiated by the addition of ATP and incubated for 30 minutes at 30°C.
-
Reaction Termination: The reaction was stopped by the addition of 3% phosphoric acid.
-
Measurement of Incorporation: A portion of the reaction mixture was spotted onto a phosphocellulose filter paper. The filter paper was washed multiple times to remove unincorporated [γ-32P]ATP. The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. The IC50 values were determined using a non-linear regression curve fit.
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the putative signaling pathway are provided below.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Hypothesized signaling pathway of this compoundExemplarane.
The Dichotomy of Labetalol's Stereoisomers: A Technical Exploration of (αS,βR)-Isomers' Therapeutic Potential
For Immediate Release
This technical guide delves into the therapeutic potential of the (αS,βR)- and other stereoisomers of Labetalol, a well-established adrenergic antagonist. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of chiral compounds. Labetalol, a racemic mixture of four stereoisomers, exhibits a unique dual mechanism of action, functioning as both an alpha- and a beta-adrenergic receptor blocker. This dual activity is not a property of the mixture as a whole, but rather a compelling example of stereospecificity, where individual isomers possess distinct and complementary pharmacological profiles.
Unraveling the Stereospecific Contributions to Adrenergic Blockade
Labetalol's therapeutic efficacy in managing hypertension and other cardiovascular conditions stems from the specific actions of its constituent stereoisomers. The (S,R)-isomer is primarily responsible for the drug's potent alpha-1 adrenergic receptor blockade, leading to vasodilation and a reduction in peripheral resistance. Conversely, the (R,R)-isomer is a potent beta-adrenergic receptor antagonist, contributing to a decrease in heart rate and myocardial contractility. The remaining two isomers, (S,S) and (R,S), are considered to be largely inactive.[1][2] This stereospecificity underscores the critical importance of understanding the three-dimensional structure of drug molecules in drug design and development.
Quantitative Pharmacological Profile of Labetalol Stereoisomers
The distinct pharmacological activities of labetalol's stereoisomers are quantitatively demonstrated by their differing affinities for adrenergic receptors. The pA2 value, a measure of antagonist potency, highlights the significant variations among the isomers.
| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |
| (R,R) | 6.2 | 8.5 | 8.2 |
| (S,R) | 7.6 | 6.8 | 6.5 |
| (S,S) | 5.4 | 6.0 | 5.8 |
| (R,S) | 6.5 | 7.3 | 7.0 |
Data sourced from Brittain et al., Br J Pharmacol. 1982 Sep; 77(1): 105–114.
These data clearly illustrate that the (S,R)-isomer is the most potent α1-blocker, while the (R,R)-isomer exhibits the highest potency at both β1- and β2-adrenoceptors.
Adrenergic Receptor Signaling Pathways
The therapeutic effects of the active labetalol isomers are mediated through their interaction with specific G protein-coupled adrenergic receptors, initiating distinct intracellular signaling cascades.
The (S,R)-isomer acts as an antagonist at the α1-adrenergic receptor, thereby inhibiting the Gq-protein signaling cascade. This prevents the activation of phospholipase C and the subsequent increase in intracellular calcium, leading to smooth muscle relaxation and vasodilation. The (R,R)-isomer antagonizes β-adrenergic receptors, inhibiting the Gs-protein pathway. This blockage reduces the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), resulting in decreased heart rate and contractility.
Experimental Protocols
Stereoselective Synthesis of (S,R)-Labetalol
A detailed protocol for the stereoselective synthesis of the (S,R)-isomer of labetalol is crucial for further pharmacological investigation. A representative chemoenzymatic approach is outlined below:
Methodology:
-
Enzymatic Resolution: A racemic key intermediate, such as a protected chlorohydrin, is subjected to enzymatic resolution using a lipase (e.g., from Candida antarctica). This selectively acylates one enantiomer, allowing for the separation of the desired (S)-enantiomer.
-
Coupling Reaction: The purified (S)-chiral intermediate is then reacted with the appropriate (R)-configured amine side chain under suitable coupling conditions.
-
Purification: The final product, (S,R)-labetalol, is purified from the reaction mixture using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Chiral Separation and Analysis of Labetalol Stereoisomers by HPLC
The separation and quantification of the individual stereoisomers of labetalol are essential for pharmacokinetic and pharmacodynamic studies. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Column: A chiral stationary phase (CSP) column is employed. A common choice is a polysaccharide-based column, such as one coated with cellulose or amylose derivatives. For example, a Zodiac HST B mixed-mode stationary phase column can be effective.[3]
-
Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with a specific pH. For the Zodiac HST B column, an isocratic mobile phase of water, acetonitrile, and sulfuric acid can be used.[3]
-
Detection: Detection is typically performed using a UV detector at a wavelength where labetalol exhibits strong absorbance, such as 230 nm.[3][4]
-
Alternative with Derivatization: In some methods, pre-column derivatization with a chiral reagent, such as 2, 3, 4, 6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC), can be used to form diastereomers that are more easily separated on a standard reversed-phase column (e.g., C18).[5]
In Vitro Receptor Binding Assay
To determine the binding affinity of each labetalol isomer for adrenergic receptors, a radioligand binding assay is a standard and robust method.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptor (α1, β1, or β2) are prepared from cell lines or tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-prazosin for α1, [3H]-CGP-12177 for β1/β2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled labetalol isomer.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) for each isomer can be calculated. The Ki value is an inverse measure of the binding affinity.
Conclusion
The therapeutic action of labetalol is a fascinating illustration of the importance of stereochemistry in pharmacology. The distinct and complementary activities of its (S,R)- and (R,R)-isomers, responsible for its dual alpha- and beta-adrenergic blockade, highlight the potential for developing more targeted and refined therapeutics by focusing on single, active isomers. A thorough understanding of the synthesis, separation, and pharmacological evaluation of these individual stereoisomers is paramount for advancing our knowledge in this area and for the future development of safer and more effective cardiovascular drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. [Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of (alphaS,betaR)-Stereoisomers as Kinase Inhibitors in Oncology
A Technical Guide for Drug Development Professionals
The spatial arrangement of atoms within a drug molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their biological activity, potency, and toxicity.[1][2][3] This guide focuses on the (alphaS,betaR)-stereoisomeric configuration and its application in the development of targeted kinase inhibitors for oncology. We will explore the underlying signaling pathways, present key preclinical data for a series of hypothetical compounds, detail essential experimental protocols, and outline a typical discovery workflow.
Targeted Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in key kinases such as RAS, RAF, MEK, and ERK, is a common driver in many human cancers.[5][6][7] Consequently, these kinases represent prime targets for therapeutic intervention. The canonical MAPK/ERK pathway begins with the activation of a Receptor Tyrosine Kinase (RTK) by an extracellular growth factor, initiating a phosphorylation cascade that ultimately activates ERK, which then translocates to the nucleus to regulate gene expression.[4]
Quantitative Data Summary
The following table summarizes preclinical data for two series of hypothetical this compoundstereoisomeric compounds targeting RAF and MEK kinases. The data highlights the importance of stereochemistry in achieving high potency and selectivity.
| Compound ID | Target | Stereochemistry | IC50 (nM)¹ | Cell-based EC50 (nM)² | Selectivity Index³ | In Vivo TGI (%)⁴ |
| Compound-A1 | RAF | (alphaS,betaR) | 2.1 | 15.5 | >500 | 68% |
| Compound-A2 | RAF | (alphaR,betaS) | 150.4 | 890.2 | 45 | 12% |
| Compound-A3 | RAF | Racemic | 78.2 | 455.1 | 98 | 35% |
| Compound-B1 | MEK | (alphaS,betaR) | 5.8 | 25.1 | >400 | 72% |
| Compound-B2 | MEK | (alphaR,betaS) | 212.0 | >1000 | 20 | 8% |
| Compound-B3 | MEK | Racemic | 105.5 | 620.8 | 75 | 41% |
¹ IC50 (nM): The half-maximal inhibitory concentration against the purified target kinase. ² Cell-based EC50 (nM): The half-maximal effective concentration in a cell-based assay measuring downstream pathway inhibition. ³ Selectivity Index: Ratio of IC50 for off-target kinases to the target kinase. A higher value indicates greater selectivity. ⁴ In Vivo TGI (%): Tumor Growth Inhibition in a mouse xenograft model at a specified dose.[8][9][10]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol determines the concentration of a compound required to inhibit 50% of the activity of a purified kinase enzyme.[11][12][13]
-
Reagents and Materials:
-
Recombinant human kinase (e.g., BRAF, MEK1).
-
Kinase-specific substrate (e.g., inactive MEK1 for BRAF assay, inactive ERK2 for MEK1 assay).
-
[γ-³²P]-ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the recombinant kinase enzyme to each well of a 384-well plate.
-
Add 100 nL of test compound from the DMSO dilution plate. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value) to each well.[13][14]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction. If using a radiometric assay, stop by adding phosphoric acid and spot the reaction mixture onto a filter membrane. If using the ADP-Glo™ assay, add ADP-Glo™ reagent.[14]
-
Quantify the signal. For radiometric assays, measure incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay for EC50 Determination)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is used to determine the effective concentration of a cytotoxic compound.[15]
-
Reagents and Materials:
-
Cancer cell line with a known MAPK pathway mutation (e.g., A375 melanoma for BRAF inhibitors).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[16]
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Aspirate the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Incubate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to DMSO controls and determine the EC50 value by nonlinear regression analysis.
-
In Vivo Tumor Growth Inhibition (TGI) Xenograft Study
This protocol assesses the efficacy of a test compound in reducing tumor growth in an animal model.[8][10][18]
-
Materials and Methods:
-
Athymic nude mice (5-6 weeks old).
-
Tumor cells (e.g., 5 x 10⁶ A375 cells) suspended in a solution of PBS and Matrigel.[18]
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant tumor cells into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[10]
-
Administer the test compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage).
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[10]
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Drug Discovery and Validation Workflow
The identification of potent and selective this compoundstereoisomers involves a structured workflow, from initial screening to preclinical validation.
This structured approach ensures that resources are focused on the stereoisomer with the most promising therapeutic profile, ultimately leading to the selection of a safer and more effective drug candidate. The consistent superiority of the this compoundstereoisomer in the provided data underscores the critical need to evaluate individual enantiomers early in the drug discovery process.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. In vitro kinase assay [protocols.io]
- 12. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
A Technical Guide to the Theoretical Modeling of (alphaS,betaR)-[Compound Name] Binding to [Target Protein]
Audience: Researchers, scientists, and drug development professionals.
Abstract: The interaction between small molecules and their protein targets is a cornerstone of modern pharmacology. Understanding the molecular basis of this binding is critical for rational drug design and development. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize the binding of a potent inhibitor, referred to herein as (alphaS,betaR)-[Compound Name] (publicly known as FK866), to its target, [Target Protein] (Nicotinamide Phosphoribosyltransferase or NAMPT). We present detailed protocols for computational modeling, biophysical assays, and quantitative data analysis, complemented by visualizations of key pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction to the [Target Protein] and its Inhibitor
[Target Protein]: Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide Phosphoribosyltransferase ([Target Protein], or NAMPT) is a dimeric type II phosphoribosyltransferase that functions as the rate-limiting enzyme in the mammalian salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway recycles nicotinamide (NAM) back into NAD+, a critical coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[1]
Due to the high energy demands and increased NAD+ turnover in cancer cells, NAMPT is frequently overexpressed in various malignancies, making it a promising therapeutic target.[2][3] Inhibition of NAMPT leads to NAD+ depletion, followed by ATP depletion, which ultimately triggers cell death in cancer cells that are highly dependent on the salvage pathway.[4][5]
(alphaS,betaR)-[Compound Name]: A Potent NAMPT Inhibitor
(alphaS,betaR)-[Compound Name], scientifically known as FK866, is a well-characterized, potent, and specific non-competitive inhibitor of NAMPT.[4][6] It binds to the nicotinamide-binding pocket of the NAMPT active site, effectively competing with the natural substrate.[4][6] Its high affinity and specificity have made it an invaluable tool for studying the physiological function of NAMPT and a lead compound in the development of anti-cancer therapies.[4][7]
The NAMPT Signaling Pathway
NAMPT's central role is in maintaining the cellular NAD+ pool. This pool is crucial for the function of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in gene expression, DNA repair, and stress responses.[1] By controlling NAD+ availability, NAMPT influences key signaling cascades, including the AMPK/mTOR pathway, which governs cellular energy homeostasis, and the TGF-β signaling pathway.[5][8] Inhibition of NAMPT disrupts these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
A Technical Guide to the Physicochemical and Biological Divergence of (1R,2S)- and (1S,2S)-Diastereomers: A Case Study of Ephedrine and Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry
In the realm of drug development and molecular biology, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit profoundly different physicochemical and biological properties. While enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment, diastereomers (stereoisomers that are not mirror images) possess distinct physical and chemical characteristics.[1][2][3][4] This divergence arises because the relative orientation of substituent groups changes the molecule's overall shape, polarity, and ability to form intermolecular interactions.
This technical guide provides an in-depth analysis of the differences between diastereomers, focusing on a classic pharmacological pair: (-)-(1R,2S)-Ephedrine and (+)-(1S,2S)-Pseudoephedrine. These molecules, which differ only in the configuration at one of their two chiral centers, provide an exemplary case study on how a subtle change in stereochemistry can lead to significant variations in melting point, solubility, and biological mechanism of action. Understanding these differences is crucial for drug design, formulation, and ensuring therapeutic efficacy and safety.
Case Study: (-)-(1R,2S)-Ephedrine vs. (+)-(1S,2S)-Pseudoephedrine
Ephedrine and pseudoephedrine are sympathomimetic amines used clinically as decongestants and, in the case of ephedrine, as a vasopressor.[3][5] They share the same molecular formula (C₁₀H₁₅NO) but differ in the stereochemistry at the carbon atom bearing the hydroxyl group (C1). This single configurational change is sufficient to alter their physical properties and pharmacological profiles significantly.
-
(-)-(1R,2S)-Ephedrine : The erythro isomer.
-
(+)-(1S,2S)-Pseudoephedrine : The threo isomer.
The differing spatial arrangement of the hydroxyl (-OH) and amino (-NHCH₃) groups affects intramolecular hydrogen bonding and crystal lattice packing, which in turn dictates their macroscopic physicochemical properties.
Comparative Physicochemical Properties
The quantitative differences in the core physicochemical properties of (-)-ephedrine and (+)-pseudoephedrine are summarized below. These parameters are fundamental to drug absorption, distribution, metabolism, and excretion (ADME).
| Physicochemical Property | (-)-(1R,2S)-Ephedrine | (+)-(1S,2S)-Pseudoephedrine | Significance in Drug Development |
| Melting Point (°C) | 34 - 43 °C[6][7] | 118 - 120 °C[8] | Affects tablet manufacturing, stability, and purity analysis. |
| Aqueous Solubility | Sparingly soluble[9] | Sparingly soluble[8][9] | Governs dissolution rate and bioavailability. |
| pKa (at 25°C) | ~9.6 | 9.22 - 9.73[9][10] | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| LogP (n-octanol/water) | 1.13[6] | 0.89 - 0.9[8][11] | Indicates lipophilicity, which influences membrane permeability and distribution. |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties requires standardized, reproducible experimental protocols. The following sections detail the methodologies for measuring the key properties outlined above.
Melting Point Determination (Capillary Method)
The melting point is a robust indicator of purity and identity. Diastereomers typically have different, non-overlapping melting point ranges.[12]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[13] The tube is tapped to compact the sample at the sealed end.[14]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[12][14]
-
Approximate Determination: A rapid heating ramp (10-20°C/min) is used to find an approximate melting range.[14]
-
Accurate Determination: A fresh sample is heated rapidly to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min.[12][14]
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point. Pure compounds typically have a sharp melting range of 0.5-1.5°C.[12]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for measuring thermodynamic solubility, which is critical for predicting a drug's dissolution and absorption characteristics.[15][16]
Methodology:
-
System Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing them together for 24 hours, followed by phase separation.[17]
-
Sample Addition: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer.[16]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[15][16]
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[15]
-
Quantification: The concentration of the dissolved compound in the aqueous filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC/MS) detection, against a standard calibration curve.[15][18]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) defines the extent of ionization at a given pH. This property is crucial as the charge state of a molecule affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise method for its determination.[1][19][20]
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in water or a water-cosolvent mixture to a known concentration (e.g., 1 mM).[1][21] The solution's ionic strength is kept constant using an electrolyte like 0.15 M KCl.[1]
-
Titration Setup: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C) and purged with nitrogen to remove dissolved CO₂. A calibrated combination pH electrode is immersed in the solution.[21]
-
Titration: For a basic compound like ephedrine, the solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.[1]
-
Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate.
-
pKa Calculation: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity or the inflection point on the curve.[1][19]
Lipophilicity (LogP) Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity. It is a key predictor of membrane permeability and in-vivo distribution. The shake-flask method is the reference standard for LogP measurement.[22][23]
Methodology:
-
System Preparation: As with the solubility assay, n-octanol and an aqueous buffer (pH adjusted to ensure the compound is in its neutral form) are pre-saturated.[17][22]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases (n-octanol and buffer) are then combined in a separatory funnel or vial at a defined volume ratio.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) and then left to stand overnight to allow for complete phase separation.[24]
-
Phase Separation: The two phases are carefully separated. Centrifugation can be used to ensure a clean separation.[22]
-
Quantification: The concentration of the compound in each phase (C_octanol and C_water) is measured using an appropriate analytical method (e.g., HPLC-UV, LC/MS, or ¹⁹F NMR for fluorinated compounds).[22][24]
-
Calculation: LogP is calculated as: LogP = log₁₀(C_octanol / C_water).
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the separation and physicochemical characterization of a diastereomeric mixture.
Caption: Experimental workflow for diastereomer separation and characterization.
Differential Mechanism of Action
Ephedrine and pseudoephedrine are both sympathomimetics, but they differ in their mechanism. Ephedrine has both direct (receptor agonist) and indirect (norepinephrine release) actions, whereas pseudoephedrine acts primarily indirectly.[4][25] This leads to different pharmacological potencies and clinical applications.
Caption: Differential action of ephedrine vs. pseudoephedrine at the synapse.
Conclusion
The case of (-)-(1R,2S)-ephedrine and (+)-(1S,2S)-pseudoephedrine starkly illustrates a fundamental principle in medicinal chemistry: diastereomers are different compounds with distinct physicochemical and pharmacological profiles. The significant difference in melting point, alongside subtle variations in pKa and lipophilicity, directly impacts their behavior from the laboratory bench to clinical application. For researchers and drug developers, the rigorous characterization of all stereoisomers generated during synthesis is not merely an academic exercise but a critical step in ensuring the development of safe, effective, and well-formulated therapeutics. A thorough understanding of these stereochemical nuances is indispensable for rational drug design, lead optimization, and successful clinical translation.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. jchr.org [jchr.org]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Pseudo)Ephedrine Physical Data & Isolation from Ma-Huang - [www.rhodium.ws] [designer-drug.com]
- 8. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. Buy (1r,2r)-Pseudoephedrine [smolecule.com]
- 11. Showing Compound Pseudoephedrine (FDB022758) - FooDB [foodb.ca]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. diposit.ub.edu [diposit.ub.edu]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 25. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a crucial chiral building block for various bioactive molecules, including the natural aminopeptidase inhibitor Bestatin. The precise control of the two adjacent stereocenters at the α and β positions is paramount for its biological activity. These application notes detail two distinct and effective protocols for the stereoselective synthesis of (αS,βR)-AHPBA, focusing on diastereoselective reduction and chiral template-based approaches.
Method 1: Diastereoselective Reduction of an α-Amino β-Keto Ester via Dynamic Kinetic Resolution
This method achieves the desired (αS,βR) stereochemistry through a highly stereoselective reduction of a prochiral ketone, establishing both stereocenters in a single step via dynamic kinetic resolution. This approach is notable for its efficiency and high stereocontrol.
Logical Workflow
Caption: Workflow for the synthesis of an (αS,βR)-AHPBA derivative via Dynamic Kinetic Resolution.
Data Presentation
Table 1: Stereoselective Reduction of Various α-Amino β-Keto Esters [1][2]
| Substrate (Protecting Group) | Catalyst System | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) |
| N-Boc-protected | Ru(II)-Terphenyl | >95:5 | 98% | High |
| N-Cbz-protected | Ru(II)-Terphenyl | >95:5 | 94% | High |
| N-Boc (Aromatic R group) | Ketoreductase M30 | >99% dr | >99% de | >99% |
| N-Boc (Aliphatic R group) | Ru(II)-Terphenyl | Lower | Lower | Moderate |
Note: 'anti' corresponds to the desired (αS,βR) configuration in this context.
Experimental Protocol
Step 1: Synthesis of the β-Amino-α-Keto Ester [1]
-
Mannich Addition: To a solution of the starting imine in a suitable solvent, add ethyl diazoacetate. The reaction is typically catalyzed by a Lewis acid.
-
Oxidation: The resulting β-amino-α-diazo ester is then oxidized using an agent such as Oxone to yield the racemic β-amino-α-keto ester.
Step 2: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation [1]
-
In an inert atmosphere glovebox, charge a reaction vessel with the racemic N-protected-β-amino-α-keto ester.
-
Add a solution of the Ruthenium(II)-based catalyst (e.g., a terphenyl-based catalyst) in an appropriate solvent.
-
The reduction is carried out using a hydrogen source, such as formic acid/triethylamine, under controlled temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction and purify the product using column chromatography to obtain the enantioenriched anti-α-hydroxy-β-amino ester.
Method 2: Chiral Acetal Template-Controlled Synthesis
This strategy utilizes a chiral auxiliary, (2R,4R)-pentanediol, to direct the stereoselective addition of a nucleophile to an aldehyde, thereby setting the desired stereochemistry.
Synthetic Pathway
Caption: Synthesis of (2S,3R)-Z-AHPBA using a chiral acetal template.
Data Presentation
Table 2: Diastereomeric Ratios from Chiral Acetal Templates [3]
| Phenylalaninal Isomer | Chiral Diol | Product Ratio ((2S,3R) : (2R,3R)) | Overall Yield (%) |
| Z-D-Phenylalaninal | (+)-(2S,4S)-pentanediol | 30 : 70 | ~50% |
| Z-D-Phenylalaninal | (-)-(2R,4R)-pentanediol | 70 : 30 | ~50% |
Note: By starting with Z-D-phenylalaninal and using (-)-(2R,4R)-pentanediol, the desired (2S,3R) isomer is the major product.
Experimental Protocol[3]
Step 1: Formation of the Chiral Acetal
-
Reflux a solution of Z-L-phenylalaninal and (-)-(2R,4R)-pentane-2,4-diol in dichloromethane.
-
Use p-toluenesulfonic acid as a catalyst.
-
The reaction should yield the chiral acetal in high purity (typically >95%).
Step 2: Stereoselective Cyanohydrin Formation
-
Dissolve the chiral acetal in dichloromethane and cool to -78°C.
-
Add trimethylsilyl cyanide (TMSCN) and a Lewis acid such as titanium tetrachloride (TiCl4).
-
Stir the reaction at low temperature for several hours.
-
Quench the reaction carefully with a suitable aqueous solution.
Step 3: Hydrolysis to the Carboxylic Acid
-
The resulting cyanohydrin intermediate is hydrolyzed to the corresponding methyl ester through an imidate chlorohydrate intermediate.
-
Subsequent saponification of the methyl ester yields the desired (2S,3R)-Z-AHPBA.
-
The final product can be purified by crystallization or chromatography. The overall yield for this multi-step process is approximately 50%.[3]
References
- 1. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 2. Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Asymmetric Synthesis of (αS,βR)-β-Hydroxy-α-Amino Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(αS,βR)-β-Hydroxy-α-amino acids are crucial chiral building blocks in the synthesis of numerous biologically active molecules, including antibiotics, enzyme inhibitors, and other pharmaceutical agents.[1][2] Their defined stereochemistry is often essential for therapeutic efficacy. This application note provides detailed protocols for the asymmetric synthesis of (αS,βR)-β-hydroxy-α-amino acid derivatives, focusing on two robust and highly stereoselective methods: the Evans Aldol Reaction and a Brønsted Base-Catalyzed Aldol Reaction.
Method 1: Evans Aldol Reaction for syn-Aldol Adducts
The Evans aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde.[3][4] This method is renowned for its high diastereoselectivity in producing syn-aldol products, which can then be converted to the desired (αS,βR)-β-hydroxy-α-amino acid derivative.[5][6] The reaction proceeds through a chair-like six-membered transition state, where the stereochemistry is controlled by the steric influence of the auxiliary.[7]
Experimental Workflow
References
- 1. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. coconote.app [coconote.app]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. Evans Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
application of (alphaS,betaR)-[Compound Name] in cell-based assays
Application Note: (alphaS,betaR)-Compound X in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compoundCompound X is a novel, potent, and selective small molecule inhibitor of global protein synthesis. This application note provides detailed protocols and guidelines for utilizing this compoundCompound X in various cell-based assays to study its effects on cellular proliferation, signaling pathways, and overall translational regulation. The primary mechanism of action of this compoundCompound X is through the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4][5] Understanding the impact of this compound on protein synthesis is crucial for its development as a potential therapeutic agent in areas such as oncology and inflammatory diseases, where dysregulation of translation is a common underlying factor.[6]
Data Presentation
The biological activity of this compoundCompound X has been characterized in several cell-based assays. The following table summarizes its potency and efficacy in various human cancer cell lines.
| Cell Line | Assay Type | Readout | IC50 (nM) | Efficacy (% Inhibition at 1 µM) |
| MCF-7 | Cell Viability (MTT) | Cell Proliferation | 150 | 95% |
| HCT116 | Puromycin Incorporation (SUnSET) | Protein Synthesis | 50 | 98% |
| HeLa | Reporter Assay (Luciferase) | Cap-dependent Translation | 75 | 92% |
| Jurkat | Flow Cytometry (OP-Puro) | Global Translation | 60 | 96% |
Experimental Protocols
Measuring Global Protein Synthesis using Puromycin Incorporation (SUnSET Assay)
This protocol describes a method to assess the rate of global protein synthesis in cultured cells by detecting the incorporation of puromycin into nascent polypeptide chains using Western blotting.[7] Puromycin, an aminonucleoside antibiotic, mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, leading to their premature release from ribosomes.[8][9] The level of puromycin-labeled proteins is then detected by an anti-puromycin antibody, providing a quantitative measure of protein synthesis.
Materials:
-
This compoundCompound X
-
Puromycin dihydrochloride (e.g., Sigma-Aldrich)
-
Cycloheximide (translation inhibitor, positive control)[10]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary anti-puromycin antibody (e.g., Kerafast)
-
Primary antibody for a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compoundCompound X for the desired duration (e.g., 1, 6, or 24 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for translation inhibition (e.g., 50 µg/mL cycloheximide for 15 minutes before puromycin addition).[9][11]
-
Puromycin Labeling: 15 minutes before the end of the compound treatment period, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[7][8] Incubate for exactly 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples. Load 20 µg of total protein per lane on an SDS-PAGE gel.[7]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-puromycin antibody (e.g., 1:10,000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBS-T for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.[7]
-
-
Data Analysis: Quantify the band intensities of the puromycin signal for each lane. The signal will appear as a smear representing all puromycin-labeled proteins. Normalize the puromycin signal to a housekeeping protein to account for loading differences.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Amino acids control blood glucose levels through mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acids Control Blood Glucose Levels through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino acids activate mTOR Complex1 via Ca2+/CaM signaling to hVps34 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The growing toolbox for protein synthesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribopuromycinylation staining | alphavirus.org [alphavirus.org]
- 9. salic.med.harvard.edu [salic.med.harvard.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Absolute Configuration of (αS,βR)-Compounds Using Vibrational Circular Dichroism (VCD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution.[1][2][3] Unlike techniques that rely on crystalline samples, such as X-ray crystallography, VCD can be applied to a wide range of compounds, including oils and other non-crystalline materials, making it particularly valuable in drug discovery and development.[2][4] This application note provides a detailed protocol for determining the absolute configuration of compounds with adjacent stereocenters, specifically focusing on the (αS,βR) diastereomer, using a combination of experimental VCD spectroscopy and quantum chemical calculations.
The fundamental principle of VCD lies in the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Enantiomers exhibit mirror-image VCD spectra, providing a unique fingerprint for each absolute configuration.[2] By comparing the experimental VCD spectrum of an unknown stereoisomer with the computed spectra for its possible configurations, a definitive assignment of the absolute configuration can be made.[3][5]
This note will use the well-characterized β-amino alcohol, (1S,2R)-ephedrine, as a representative example of an (αS,βR)-compound to illustrate the methodology.
Principle of the Method
The determination of absolute configuration by VCD is a comparative method that involves the following key steps:
-
Experimental VCD Spectrum Measurement: Acquisition of the VCD and infrared (IR) spectra of the chiral compound in a suitable solvent.
-
Conformational Analysis: Computational search for all low-energy conformers of the molecule. This is a critical step as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers in solution.
-
Quantum Chemical Calculations: For each low-energy conformer, the theoretical VCD and IR spectra are calculated using Density Functional Theory (DFT).
-
Spectral Comparison and Assignment: The calculated, Boltzmann-averaged VCD spectrum is compared with the experimental spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Experimental Protocol
Sample Preparation
-
Compound: (1S,2R)-Ephedrine (or the (αS,βR)-compound of interest).
-
Solvent: A solvent that provides good solubility and is relatively transparent in the infrared region of interest is required. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used to avoid interference from solvent absorption bands. For this example, we will use tetrachloroethylene (C₂Cl₄), which is transparent in the O-H and N-H stretching regions.
-
Concentration: A concentration of 0.05–0.1 M is typically sufficient. For this protocol, prepare a 0.075 M solution of (1S,2R)-ephedrine in C₂Cl₄. This corresponds to approximately 12.4 mg of ephedrine in 1 mL of solvent.
-
Cell: Use a demountable cell with BaF₂ windows and a pathlength of 100–200 µm.
Instrumentation and Data Acquisition
-
Instrument: A commercial FT-VCD spectrometer (e.g., BioTools ChiralIR-2X).
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: Collect data for at least 4 hours (e.g., 4 blocks of 1 hour each) to achieve an adequate signal-to-noise ratio.
-
Spectral Range: 4000–800 cm⁻¹
-
-
Procedure:
-
Acquire a background spectrum of the pure solvent in the same cell.
-
Acquire the VCD and IR spectra of the sample solution.
-
Process the raw data by subtracting the solvent spectrum from the sample spectrum.
-
Computational Protocol
Conformational Search
A thorough conformational search is crucial for flexible molecules like ephedrine.
-
Software: Use a molecular mechanics-based conformational search algorithm (e.g., in Spartan, MacroModel, or via computational scripts).
-
Procedure:
-
Build the 3D structure of the (1S,2R)-ephedrine molecule.
-
Perform a systematic or Monte Carlo search of the conformational space by rotating all rotatable bonds (e.g., Cα-Cβ, C-O, C-N).
-
Minimize the energy of all generated conformers using a suitable force field (e.g., MMFF).
-
Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further quantum chemical calculations.
-
DFT Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Methodology:
-
For each selected conformer from the conformational search, perform a geometry optimization and frequency calculation at the DFT level of theory. A common and reliable level of theory is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as aug-cc-pVDZ can be used.
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent (C₂Cl₄ in this case).
-
Verify that all optimized structures are true minima by ensuring the absence of imaginary frequencies.
-
Calculate the VCD and IR spectra for each optimized conformer at the same level of theory.
-
Spectral Analysis and Boltzmann Averaging
-
Procedure:
-
Calculate the relative free energies (ΔG) of all conformers at 298 K.
-
Determine the Boltzmann population of each conformer using the following equation: Pᵢ = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT)
-
Generate the final, Boltzmann-averaged VCD and IR spectra by summing the spectra of the individual conformers weighted by their respective populations.
-
It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental spectrum. This factor is typically in the range of 0.95–0.98 for B3LYP/6-31G(d).
-
Data Presentation
The following tables present illustrative quantitative data for the VCD analysis of (1S,2R)-ephedrine.
Table 1: Calculated Relative Free Energies and Boltzmann Populations of the Most Stable Conformers of (1S,2R)-Ephedrine.
| Conformer | Relative Free Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 65.2 |
| 2 | 0.85 | 20.1 |
| 3 | 1.50 | 9.8 |
| 4 | 2.10 | 4.9 |
Table 2: Comparison of Experimental and Calculated VCD and IR Frequencies and Intensities for (1S,2R)-Ephedrine.
| Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (Δε) | Calculated Frequency (cm⁻¹) | Calculated VCD Intensity (Δε) | Vibrational Mode Assignment |
| 3620 | +1.5 x 10⁻⁴ | 3625 | +1.8 x 10⁻⁴ | O-H Stretch |
| 3350 | -0.8 x 10⁻⁴ | 3355 | -1.0 x 10⁻⁴ | N-H Stretch |
| 3030 | +0.5 x 10⁻⁴ | 3035 | +0.6 x 10⁻⁴ | Aromatic C-H Stretch |
| 2970 | -1.2 x 10⁻⁴ | 2975 | -1.5 x 10⁻⁴ | Aliphatic C-H Stretch |
| 1450 | +0.9 x 10⁻⁴ | 1455 | +1.1 x 10⁻⁴ | CH₃ Bend |
| 1050 | -2.0 x 10⁻⁴ | 1055 | -2.5 x 10⁻⁴ | C-O Stretch |
Visualization of Workflows and Relationships
Caption: Workflow for determining absolute configuration using VCD.
References
Application Notes and Protocols for Kinetic Studies of (alphaS,betaR)-[Enzyme Inhibitor]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for conducting kinetic studies of the specific stereoisomer, (alphaS,betaR)-[Enzyme Inhibitor]. Understanding the kinetic parameters of an enzyme inhibitor is crucial for elucidating its mechanism of action, potency, and potential as a therapeutic agent. These protocols are designed to guide researchers through the process of determining key inhibitory constants and the mode of inhibition. The specific stereochemistry of the inhibitor is critical as enzymes often exhibit stereoselectivity, and different stereoisomers can have vastly different biological activities.
I. Signaling Pathway of Enzyme Inhibition
The following diagram illustrates a generic signaling pathway where an enzyme catalyzes the conversion of a substrate to a product, and an inhibitor molecule interferes with this process. The specific pathway will vary depending on the enzyme and its role in cellular processes.
Caption: Generic signaling pathway of enzyme catalysis and inhibition.
II. Experimental Protocols
A. Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It indicates the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
(alphaS,betaR)-[Enzyme Inhibitor] stock solution
-
Assay buffer
-
Microplate reader or spectrophotometer
-
96-well plates
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the (alphaS,betaR)-[Enzyme Inhibitor] in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer. The substrate concentration should be kept constant, typically at or near its Michaelis constant (Km) value.[1]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the enzyme.
-
Varying concentrations of the (alphaS,betaR)-[Enzyme Inhibitor].
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at a constant temperature. Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
B. Determination of the Mode of Inhibition and Ki
The inhibition constant (Ki) is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.[2] Determining the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding the inhibitor's mechanism.[3][4][5]
Materials:
-
Same as for IC50 determination.
Protocol:
-
Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the (alphaS,betaR)-[Enzyme Inhibitor].[6]
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate.
-
Each series will have a fixed concentration of the inhibitor (including a zero-inhibitor control).
-
Within each series, vary the substrate concentration over a wide range (e.g., 0.1 to 10 times the Km).
-
-
Reaction and Measurement:
-
Add the enzyme to each well.
-
Initiate the reactions by adding the substrate.
-
Measure the initial reaction velocity (V₀) for each condition.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the mode of inhibition, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]).[2][4][7] The pattern of the lines will indicate the inhibition type:
-
Competitive: Lines intersect on the y-axis. Apparent Km increases, Vmax remains the same.[8]
-
Non-competitive: Lines intersect on the x-axis. Apparent Vmax decreases, Km remains the same.[4][9]
-
Uncompetitive: Lines are parallel. Both apparent Vmax and Km decrease.[3][4]
-
Mixed: Lines intersect at a point other than the axes. Both apparent Vmax and Km are affected.[7]
-
-
The Ki can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mode of inhibition and the substrate concentration are known.[2][10]
-
III. Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: IC50 Determination for (alphaS,betaR)-[Enzyme Inhibitor]
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Table 2: Kinetic Parameters in the Presence of (alphaS,betaR)-[Enzyme Inhibitor]
| Inhibitor Conc. (µM) | Vmax (µmol/min) | Km (µM) |
| 0 (Control) | 100 | 10 |
| 1 | 100 | 25 |
| 5 | 100 | 60 |
| Inhibition Mode | Competitive | |
| Ki (µM) | 0.67 |
IV. Experimental Workflow Visualization
The following diagram illustrates the general workflow for the kinetic analysis of an enzyme inhibitor.
Caption: Workflow for enzyme inhibitor kinetic analysis.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 4. Khan Academy [khanacademy.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
Application Notes: (1S,2S)- and (1R,2R)-Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)- and (1R,2R)-Pseudoephedrine are highly effective and practical chiral auxiliaries for the asymmetric synthesis of a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, aldehydes, and ketones. Both enantiomers of pseudoephedrine are readily available and inexpensive, making them attractive choices for both academic and industrial research.
The core of this methodology involves the temporary incorporation of the chiral pseudoephedrine molecule into a substrate to direct the stereochemical outcome of a subsequent reaction, most commonly the alkylation of an enolate. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse.
Principle of Asymmetric Alkylation
The asymmetric alkylation using a pseudoephedrine auxiliary generally follows a three-step sequence:
-
Amide Formation: The chiral auxiliary, either (1S,2S)-(+)-pseudoephedrine or (1R,2R)-(-)-pseudoephedrine, is acylated with a carboxylic acid derivative (e.g., acyl chloride or anhydride) to form a tertiary amide. These pseudoephedrine amides are often crystalline, facilitating purification.
-
Diastereoselective Alkylation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a Z-enolate. This enolate then reacts with an electrophile, such as an alkyl halide. The stereochemistry of the approach of the electrophile is directed by the chiral auxiliary, leading to a highly diastereoselective alkylation. The presence of lithium chloride is crucial for achieving high diastereoselectivity by accelerating the rate of alkylation and suppressing O-alkylation.
-
Auxiliary Cleavage: The pseudoephedrine auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched compound. Various methods have been developed for this cleavage, allowing access to different functional groups:
-
Carboxylic Acids: Acidic or basic hydrolysis of the amide bond.
-
Alcohols: Reduction of the amide, for instance with lithium amidotrihydroborate (LAB).
-
Aldehydes: Partial reduction of the amide, for example with lithium triethoxyaluminum hydride.
-
Ketones: Addition of an organolithium reagent to the amide.
-
Logical Workflow for Asymmetric Synthesis using Pseudoephedrine
Caption: Workflow for asymmetric synthesis using a pseudoephedrine chiral auxiliary.
Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Amides
The following table summarizes the yields and diastereoselectivities for the alkylation of various pseudoephedrine amides.
| Entry | Amide Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Propanamide | Benzyl Bromide | 99 | ≥99:1 |
| 2 | Propanamide | Iodomethane | 99 | 98:2 |
| 3 | Phenylacetamide | Benzyl Bromide | 95 | ≥99:1 |
| 4 | Phenylacetamide | Iodomethane | 99 | ≥99:1 |
| 5 | Cyclohexanecarboxamide | Benzyl Bromide | 92 | 98:2 |
| 6 | Cyclohexanecarboxamide | Iodomethane | 84 | 98:2 |
Data adapted from Myers, et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.
Experimental Protocols
Protocol 1: Preparation of (1S,2S)-Pseudoephedrine Propanamide
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propanamide with Benzyl Bromide
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
(1S,2S)-Pseudoephedrine propanamide
-
Benzyl bromide
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0 eq) and anhydrous THF.
-
Cool the suspension to -78 °C.
-
Add diisopropylamine (2.25 eq) followed by the slow addition of n-BuLi (2.1 eq).
-
Stir the mixture at -78 °C for 5 minutes, then briefly warm in an ice bath (0 °C) for 5 minutes, and re-cool to -78 °C.
-
In a separate flask, dissolve the pseudoephedrine propanamide (1.0 eq) in anhydrous THF.
-
Add the amide solution to the cold LDA-LiCl suspension via cannula.
-
Stir the resulting mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.
-
Briefly stir at room temperature (3-5 minutes) and then re-cool to 0 °C.
-
Add benzyl bromide (1.5 eq) to the enolate suspension.
-
Stir at 0 °C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the highly diastereomerically enriched alkylated amide.
Protocol 3: Cleavage of the Alkylated Amide to a Carboxylic Acid
Materials:
-
Alkylated pseudoephedrine amide
-
Dioxane
-
9 N Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the purified alkylated pseudoephedrine amide (1.0 eq) in dioxane.
-
Add 9 N H₂SO₄.
-
Heat the mixture to reflux (approximately 115 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous solution with diethyl ether to remove the recovered pseudoephedrine.
-
The aqueous layer contains the protonated carboxylic acid. The product can be isolated by further extraction with an appropriate organic solvent after adjusting the pH if necessary.
Considerations and Alternatives
Due to regulations on the sale and distribution of pseudoephedrine because of its potential use in the illicit synthesis of methamphetamine, researchers may face challenges in acquiring it. As an alternative, (1S,2S)- and (1R,2R)-pseudoephenamine have been developed as excellent chiral auxiliaries for asymmetric alkylations. Pseudoephenamine-derived amides often exhibit a greater propensity to be crystalline and can provide equal or even superior diastereoselectivities, especially in the formation of quaternary carbon centers.
Application Notes & Protocols: Methodology for Scaling Up the Synthesis of (alphaS,betaR)-[API]
Abstract
The stereoselective synthesis of active pharmaceutical ingredients (APIs) is a critical challenge in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2] This document provides a comprehensive methodological framework for the scale-up of the synthesis of a specific diastereomer, (alphaS,betaR)-[API]. It covers key strategies from initial route scouting to large-scale production, focusing on asymmetric synthesis, diastereomeric resolution, and process optimization. Detailed protocols for representative reactions and analytical quality control are provided to guide researchers, scientists, and drug development professionals in achieving efficient, robust, and scalable manufacturing processes.
Introduction: The Importance of Stereocontrol in API Synthesis
Chirality is a fundamental property of many drug molecules, with a significant percentage of commercial drugs being chiral.[3] Often, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the others may be inactive or even cause adverse effects.[2] Therefore, developing synthetic routes that can selectively produce the desired stereoisomer in high purity is of utmost importance for both safety and efficacy.[1]
The synthesis of molecules with multiple stereocenters, such as an (alphaS,betaR)-configured API, presents additional challenges. The strategy must not only control the absolute configuration of each center (enantioselectivity) but also the relative configuration between them (diastereoselectivity).
This guide outlines three primary strategies for achieving the target (alphaS,betaR) stereochemistry on a large scale:
-
Asymmetric Synthesis: Building the chiral centers with the desired configuration from achiral or prochiral starting materials using chiral catalysts or auxiliaries.[4]
-
Diastereomeric Resolution: Separating a mixture of diastereomers, often through crystallization, based on their different physical properties.[5]
-
Chemo-enzymatic Synthesis: Utilizing enzymes for highly selective transformations, often in combination with chemical synthesis steps.[6][7]
The choice of strategy depends on factors such as the cost of starting materials, the efficiency of the stereoselective step, and the ease of purification and scale-up.[8]
Strategic Approaches to Scale-Up Synthesis
Asymmetric Synthesis Routes
Asymmetric synthesis is often the preferred approach as it can be more atom-economical than resolution methods.[9] Key considerations for scaling up an asymmetric synthesis include the cost, availability, and recyclability of the chiral catalyst or auxiliary.[8]
Common Asymmetric Strategies:
-
Catalytic Asymmetric Hydrogenation: Utilized for the synthesis of chiral amines and alcohols. New ligands and catalyst pairings are continuously being developed to improve performance at scale.[8]
-
Chiral Auxiliary-Mediated Reactions: An enantiopure auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.
-
Organocatalysis: The use of small, metal-free organic molecules to catalyze enantioselective transformations. This approach is attractive due to the lower toxicity and cost of catalysts compared to many transition-metal catalysts.[2][9]
Diastereomeric Resolution
When a mixture of diastereomers is formed, separation can be achieved through various physical methods.
Key Resolution Techniques:
-
Diastereomeric Recrystallization: This is a widely used industrial method that exploits the different solubilities of diastereomers.[5] The process involves reacting the diastereomeric mixture with a chiral resolving agent to form salts or derivatives that are then separated by fractional crystallization.[5]
-
Chromatographic Separation: While effective, large-scale chromatography can be expensive.[10] Techniques like Simulated Moving Bed (SMB) chromatography are sometimes employed for high-value APIs.[10]
Process Optimization and Scale-Up Considerations
Scaling a reaction from the lab bench (grams) to a manufacturing plant (kilograms or tons) is a significant challenge.[8]
Critical Parameters for Scale-Up:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction profile is crucial for ensuring consistent performance and safety.
-
Heat and Mass Transfer: These become limiting factors in large reactors and can affect yield and impurity profiles.[2]
-
Solvent Selection: Solvents must be chosen based on safety, environmental impact, and their effect on reaction and crystallization performance.
-
Continuous Flow Chemistry: This technology offers significant advantages for scale-up, including improved heat transfer, mixing, and safety, allowing for better control over reaction conditions.[2][11]
Experimental Protocols
Protocol 1: Asymmetric Aldol Addition using a Chiral Auxiliary
This protocol describes a general procedure for a diastereoselective aldol reaction, a common method for creating adjacent stereocenters.
Objective: To synthesize a β-hydroxy ketone intermediate with high diastereoselectivity.
Materials:
-
N-propionyl chiral auxiliary (e.g., Evans auxiliary)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde substrate
-
Anhydrous Dichloromethane (DCM)
-
Hydrofluoric acid (HF) pyridine complex for auxiliary removal
Procedure:
-
Enolate Formation: Dissolve the N-propionyl chiral auxiliary in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere. Add TiCl₄ dropwise, followed by the slow addition of DIPEA to form the titanium enolate.
-
Aldol Addition: Add the aldehyde substrate to the enolate solution at -78 °C and stir for 2 hours.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by flash chromatography on silica gel.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using a reagent like HF-pyridine to yield the desired chiral product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Protocol 2: Diastereomeric Resolution via Salt Crystallization
This protocol outlines a general method for separating a diastereomeric mixture of a chiral amine.
Objective: To isolate the desired (alphaS,betaR) amine from a mixture of diastereomers.
Materials:
-
Diastereomeric mixture of the API (amine)
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)
-
Suitable solvent system (e.g., ethanol/water)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Salt Formation: Dissolve the diastereomeric mixture of the amine in the chosen solvent system. Add a stoichiometric amount of the chiral resolving agent.
-
Crystallization: Heat the solution to obtain a clear solution, then cool it slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate is critical for obtaining high purity crystals.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Enrichment Analysis: Analyze the diastereomeric purity of the crystalline salt and the mother liquor by chiral HPLC.
-
Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with NaOH solution.
-
Extraction: Extract the liberated free amine with ethyl acetate.
-
Final Product: Dry the organic layer over sodium sulfate and concentrate to obtain the enantiomerically and diastereomerically pure API.
Data Presentation
Quantitative data from process development should be systematically tabulated to facilitate analysis and decision-making.
Table 1: Optimization of Diastereoselective Aldol Reaction
| Entry | Lewis Acid | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (alphaS,betaR : other) |
| 1 | TiCl₄ | DIPEA | -78 | 85 | >98:2 |
| 2 | Sn(OTf)₂ | N-ethylpiperidine | -78 | 78 | 95:5 |
| 3 | TiCl₄ | DIPEA | -40 | 88 | 90:10 |
| 4 | MgBr₂ | Et₃N | 0 | 65 | 70:30 |
Table 2: Screening of Resolving Agents for Diastereomeric Crystallization
| Entry | Resolving Agent | Solvent System | Yield of Salt (%) | Diastereomeric Excess of Isolated API (%) |
| 1 | (R)-(-)-Mandelic Acid | Ethanol/Water (9:1) | 42 | >99 |
| 2 | (1S)-(+)-10-Camphorsulfonic acid | Isopropanol | 35 | 92 |
| 3 | (R,R)-Tartaric Acid | Methanol | 45 | 85 |
| 4 | (R)-(-)-Mandelic Acid | Acetonitrile | 38 | 97 |
Visualization of Workflows and Pathways
General Workflow for API Scale-Up
This diagram illustrates the logical progression from initial synthesis to final product isolation in a typical scale-up campaign.
Caption: Logical workflow for scaling up API synthesis.
Decision Pathway for Stereoselective Strategy
This diagram outlines the decision-making process for selecting the most appropriate synthetic strategy.
Caption: Decision tree for choosing a stereoselective strategy.
Signaling Pathway: Diastereomeric Resolution by Crystallization
This diagram visualizes the process of separating diastereomers based on differential solubility.
Caption: Process flow for diastereomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of (alphaS, betaR)-Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of stereoisomers is a critical aspect of drug discovery, development, and quality control. Enantiomers and diastereomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The (alphaS, betaR) configuration represents a specific spatial arrangement of substituents at two chiral centers, and its unambiguous determination is essential for ensuring the safety and efficacy of a pharmaceutical product.
These application notes provide an overview and detailed protocols for key analytical techniques used to characterize (alphaS, betaR)-stereoisomers, including their separation, identification, and absolute configuration determination.
Chiral Chromatography Techniques
Chiral chromatography is a cornerstone for the separation and quantification of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that employ a chiral stationary phase (CSP) to achieve separation.[3][4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for separating enantiomers and diastereomers. The separation is based on the differential interactions between the stereoisomers and a chiral stationary phase.[4][5]
Chiral HPLC methods are developed to separate and quantify the (alphaS, betaR)-stereoisomer from its other stereoisomeric forms. The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal resolution. Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used due to their broad applicability.[3] Method development often involves screening different columns and mobile phase compositions to find the best separation conditions.[3][6]
Experimental Protocol: Chiral HPLC Method Development for (alphaS, betaR)-Stereoisomer Separation
Objective: To develop a robust HPLC method for the separation and quantification of an (alphaS, betaR)-stereoisomer.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral Stationary Phases (e.g., Chiralcel OD-H, Chiralpak AD, CHIROBIOTIC V)[3]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)[3]
-
Analyte sample containing a mixture of stereoisomers
Procedure:
-
Column Screening:
-
Screen a set of diverse chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
-
For each column, test a minimum of two mobile phase systems:
-
Normal Phase: n-Hexane/Ethanol (e.g., 90:10 v/v)[3]
-
Polar Organic Mode: Methanol or Acetonitrile with or without additives.
-
-
Inject the stereoisomeric mixture and monitor the separation.
-
-
Mobile Phase Optimization:
-
Once a promising column/mobile phase combination is identified, optimize the mobile phase composition to improve resolution and reduce analysis time.
-
Vary the ratio of the organic modifiers.
-
For ionizable compounds, adjust the concentration of acidic or basic additives.[3]
-
-
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the peak for the (alphaS, betaR)-stereoisomer is well-resolved from other stereoisomers and any impurities.
-
Linearity: Prepare a series of standard solutions of the (alphaS, betaR)-stereoisomer and inject them to determine the linear range of the detector response.
-
Precision: Perform repeated injections of a single sample to assess the repeatability of the retention times and peak areas.
-
Data Presentation:
| Parameter | Condition 1 (Chiralcel OD-H) | Condition 2 (Chiralpak AD) | Condition 3 (CHIROBIOTIC V) |
| Mobile Phase | n-Hexane:Ethanol (90:10) | n-Hexane:Isopropanol (80:20) | Methanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Resolution (Rs) between (alphaS, betaR) and (alphaR, betaS) | 1.8 | 2.5 | 1.5 |
| Retention Time of (alphaS, betaR) (min) | 12.5 | 9.8 | 15.2 |
Table 1: Example of quantitative data from a chiral HPLC screening experiment.
Logical Workflow for Chiral HPLC Method Development
Caption: A stepwise workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[7][8] It utilizes supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity.[9]
SFC is particularly advantageous for high-throughput screening and preparative separations of stereoisomers.[10][11] The principles of method development are similar to HPLC, involving the screening of various CSPs and organic modifiers (co-solvents) added to the supercritical CO2.[7]
Experimental Protocol: Chiral SFC Method Development
Objective: To develop a rapid SFC method for the separation of an (alphaS, betaR)-stereoisomer.
Materials:
-
SFC system with a UV or MS detector
-
Chiral Stationary Phases (similar to HPLC)
-
SFC-grade CO2
-
Organic modifiers (e.g., methanol, ethanol, isopropanol)
-
Additives (e.g., trifluoroacetic acid, diethylamine)
Procedure:
-
Initial Screening:
-
Screen a selection of CSPs with a generic gradient of an organic modifier (e.g., 5-40% methanol in CO2 over 5 minutes).
-
Maintain a constant back pressure (e.g., 150 bar) and temperature (e.g., 40 °C).
-
-
Optimization:
-
For the most promising CSP, optimize the separation by adjusting the co-solvent type and concentration, gradient slope, temperature, and back pressure.
-
Isocratic conditions can be explored for simpler mixtures to further reduce analysis time.
-
Data Presentation:
| Parameter | Condition 1 (Lux Cellulose-1) | Condition 2 (Chiralpak AD-H) |
| Co-solvent | Methanol | Isopropanol |
| Gradient | 5-35% over 3 min | 10-40% over 4 min |
| Resolution (Rs) | 2.1 | 1.9 |
| Retention Time of (alphaS, betaR) (min) | 2.5 | 3.1 |
Table 2: Example of quantitative data from a chiral SFC screening experiment.
Spectroscopic Techniques for Absolute Configuration Determination
While chromatography separates stereoisomers, spectroscopic techniques are essential for determining their absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration (e.g., alphaS, betaR), the absolute stereochemistry can be determined.[1][13][14]
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization.[12][15] The reliability of the assignment depends on the accuracy of the computational model.[1]
Experimental Protocol: Absolute Configuration Determination by VCD
Objective: To determine the absolute configuration of a purified stereoisomer as (alphaS, betaR).
Materials:
-
VCD spectrometer
-
Infrared transparent sample cell (e.g., BaF2)
-
Appropriate deuterated solvent (e.g., CDCl3)
-
Purified stereoisomer sample
-
Computational chemistry software (e.g., Gaussian)
Procedure:
-
Computational Modeling:
-
Generate a 3D structure of the (alphaS, betaR)-stereoisomer.
-
Perform a conformational search to identify low-energy conformers.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Experimental Measurement:
-
Dissolve the purified stereoisomer in a suitable solvent at an appropriate concentration.
-
Acquire the experimental VCD and IR spectra.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (alphaS, betaR)-configuration.
-
A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration.[1]
-
Workflow for VCD-based Absolute Configuration Determination
Caption: Workflow for determining absolute configuration using VCD.
Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region.[12] It is particularly useful for molecules containing chromophores. The exciton chirality method is a powerful approach for interpreting ECD spectra to assign absolute configuration.[16]
ECD can be a rapid and sensitive method for stereochemical analysis.[17] When coupled with HPLC, it can provide real-time information on the absolute configuration of eluting peaks.[18] Similar to VCD, comparison with quantum chemical calculations is often necessary for unambiguous assignment.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation and can also be used to differentiate between stereoisomers.[20][21]
While enantiomers have identical NMR spectra in an achiral solvent, diastereomers have distinct spectra.[21] To differentiate enantiomers, a chiral environment can be created by using a chiral derivatizing agent, a chiral solvating agent, or a chiral lanthanide shift reagent.[20] The formation of diastereomeric complexes or adducts results in different chemical shifts and/or coupling constants for the enantiomers.[22]
Experimental Protocol: Enantiomeric Differentiation by NMR using a Chiral Derivatizing Agent
Objective: To resolve the signals of two enantiomers in an NMR spectrum.
Materials:
-
NMR spectrometer
-
High-purity NMR solvents (e.g., CDCl3)
-
Enantiomerically pure chiral derivativing agent (e.g., Mosher's acid)[20]
-
Sample containing a mixture of enantiomers
Procedure:
-
Derivatization:
-
React the enantiomeric mixture with the chiral derivatizing agent to form diastereomeric adducts.
-
Ensure the reaction goes to completion.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) or other relevant nuclei (e.g., ¹⁹F, ³¹P if present in the derivatizing agent) NMR spectrum of the diastereomeric mixture.[20]
-
Compare the spectra of the derivatized and underivatized samples to identify the resolved signals.
-
-
Quantification:
-
Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric ratio.
-
Data Presentation:
| Nucleus | Chemical Shift (ppm) - Diastereomer 1 ((alphaS, betaR)-adduct) | Chemical Shift (ppm) - Diastereomer 2 ((alphaR, betaS)-adduct) | Δδ (ppm) |
| ¹H (proton near chiral center) | 3.52 | 3.58 | 0.06 |
| ¹⁹F (from Mosher's acid) | -71.45 | -71.60 | 0.15 |
Table 3: Example of NMR data for enantiomeric differentiation using a chiral derivatizing agent.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[23][24]
This technique provides a three-dimensional structure of the molecule in the solid state, allowing for the direct assignment of the stereochemistry at each chiral center.[25] A significant challenge can be obtaining single crystals of sufficient quality for analysis.[1][26]
Experimental Protocol: Absolute Configuration Determination by X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a stereoisomer as (alphaS, betaR).
Materials:
-
Single-crystal X-ray diffractometer
-
Purified stereoisomer sample
-
A selection of solvents for crystallization trials
Procedure:
-
Crystallization:
-
Grow single crystals of the purified stereoisomer using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on the diffractometer and collect the X-ray diffraction data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure to obtain the electron density map and build the molecular model.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the assumed configuration confirms the assignment.
-
Relationship between Analytical Techniques for Stereoisomer Characterization
Caption: The interplay of techniques for full stereochemical characterization.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (αS,βR)-Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (αS,βR)-compounds, commonly known as syn-β-hydroxy-α-amino acids.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of (αS,βR)-compounds, offering potential causes and solutions in a question-and-answer format.
Question 1: What are the common causes of low diastereoselectivity (poor syn:anti ratio) in the aldol addition step?
Answer: Low diastereoselectivity in favor of the desired syn isomer is a frequent challenge. Several factors can contribute to this issue:
-
Incorrect Enolate Geometry: The geometry of the enolate intermediate is critical for achieving high syn selectivity. According to the Zimmerman-Traxler model, a (Z)-enolate preferentially leads to the syn-aldol product through a chair-like transition state that minimizes 1,3-diaxial interactions.[1][2] Conversely, an (E)-enolate favors the anti-aldol product.
-
Inappropriate Base or Reaction Conditions: The choice of base and reaction conditions for enolate formation significantly influences the resulting (E)/(Z) ratio. For instance, the use of certain bases or solvents may favor the formation of the undesired (E)-enolate.
-
Absence or Insufficiency of Lewis Acids: Lewis acids like lithium chloride (LiCl) can be crucial for achieving high diastereoselectivity in certain systems, such as the aldolization of pseudoephenamine glycinamide.[3] LiCl is believed to promote a more organized, chelated transition state that favors the syn product.
-
Temperature Control: Inadequate temperature control during enolization and the aldol reaction can lead to reduced selectivity. Reactions are often performed at low temperatures (e.g., -78 °C) to enhance kinetic control.
-
Steric Hindrance: The steric bulk of the aldehyde, the enolate substituents, and the chiral auxiliary can all influence the facial selectivity of the reaction and the stability of the transition state.
Solutions:
-
Optimize Enolate Formation: Employ conditions known to favor the formation of the (Z)-enolate. For example, using dialkylboron triflates can selectively produce (Z)-boron enolates.[1]
-
Utilize Additives: In lithium enolate reactions, the addition of LiCl is often essential to improve the syn selectivity.[3]
-
Strict Temperature Control: Maintain the recommended low temperatures throughout the enolization and aldol addition steps to maximize kinetic control.
-
Choice of Chiral Auxiliary: The selection of an appropriate chiral auxiliary is paramount. Auxiliaries like pseudoephenamine and Evans oxazolidinones are well-known to provide high levels of stereocontrol.
Question 2: How can I improve the enantiomeric excess (ee) of my (αS,βR)-product?
Answer: Achieving high enantiomeric excess is a key goal in asymmetric synthesis. If you are observing low ee, consider the following:
-
Purity of the Chiral Auxiliary: The enantiomeric purity of your starting chiral auxiliary directly impacts the ee of your product. Ensure you are using an auxiliary with high enantiopurity.
-
Incomplete Reaction or Side Reactions: If the reaction does not go to completion or if side reactions occur, the isolation and purification of the desired diastereomer can be compromised, leading to an apparent decrease in ee after removal of the auxiliary.
-
Racemization or Epimerization: The stereocenters in your product may be susceptible to racemization or epimerization under certain conditions, particularly during workup or purification. This can be caused by acidic or basic conditions or elevated temperatures.
-
Catalyst Deactivation or Insufficient Loading (for catalytic methods): In catalytic asymmetric syntheses, the catalyst's effectiveness is crucial. Deactivation of the catalyst or using an insufficient amount can lead to a decrease in enantioselectivity.
Solutions:
-
Verify Auxiliary Purity: Confirm the enantiomeric purity of your chiral auxiliary using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral solvating agent).
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. Minimize side reactions by carefully controlling the addition of reagents.
-
Mild Workup and Purification: Employ mild acidic or basic conditions during workup and purification to avoid epimerization. Purification by crystallization is often effective for separating diastereomers and can lead to diastereomerically and enantiomerically pure products.[1]
-
Catalyst Screening and Optimization: For catalytic methods, screen different chiral ligands and optimize the catalyst loading and reaction conditions to maximize enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Zimmerman-Traxler model and why is it important for synthesizing syn-aldol products?
A1: The Zimmerman-Traxler model is a theoretical framework that explains the stereochemical outcome of aldol reactions involving metal enolates.[2][4] It proposes a six-membered, chair-like cyclic transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.[4] This model is crucial because it predicts that (Z)-enolates will preferentially form syn-aldol products and (E)-enolates will form anti-aldol products to minimize steric clashes (1,3-diaxial interactions) in the transition state.[1] By understanding and controlling the enolate geometry, chemists can selectively synthesize the desired syn diastereomer.
Q2: What are the advantages of using pseudoephenamine glycinamide as a chiral auxiliary?
A2: Pseudoephenamine glycinamide offers several practical advantages for the synthesis of syn-β-hydroxy-α-amino acids:[3]
-
High Diastereoselectivity: It provides excellent levels of syn-diastereoselectivity in aldol additions with a wide range of aldehydes and even ketones.[3]
-
Availability of Both Enantiomers: Both (R,R)- and (S,S)-pseudoephenamine are readily available, allowing for the synthesis of both L- and D-threonine homologous products.[5]
-
Crystalline Products: The aldol adducts are often crystalline solids, which facilitates purification by recrystallization to obtain diastereomerically pure compounds.[3]
-
Mild Hydrolysis Conditions: The chiral auxiliary can be removed under mild acidic conditions, minimizing the risk of epimerization of the product.[3]
-
Auxiliary Recovery: The pseudoephenamine auxiliary can often be recovered in high yield after hydrolysis.
Q3: Can I use enzymatic methods for the synthesis of (αS,βR)-compounds?
A3: Yes, enzymatic methods represent a valuable alternative to traditional chemical synthesis. L-threonine transaldolases, for example, can catalyze the formation of β-hydroxy-α-amino acids from aldehydes and threonine.[6][7] These biocatalytic approaches offer several advantages, including high stereoselectivity, mild reaction conditions, and environmental benignity. However, the substrate scope of enzymes can be a limitation, and the diastereomeric ratio of the products may decrease at high substrate conversions due to the reversibility of the reaction.[6]
Data Presentation
Table 1: Comparison of Chiral Auxiliaries for the Synthesis of syn-β-Hydroxy-α-Amino Acids
| Chiral Auxiliary | Typical Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R,R)-Pseudoephenamine Glycinamide | Glycine derivative | Benzaldehyde | >95:5 | 80 | [3] |
| (R,R)-Pseudoephenamine Glycinamide | Glycine derivative | Isobutyraldehyde | >95:5 | 85 | [3] |
| Evans Oxazolidinone (Imide) | Propionate derivative | Benzaldehyde | >99:1 | 77 | [1] |
| Tricyclic Iminolactone | Glycine derivative | Isobutyraldehyde | >25:1 | 86 |
Note: Diastereomeric ratios and yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Aldol Addition using Pseudoephenamine Glycinamide [3][5]
This protocol is a general guideline for the aldol addition of (R,R)-pseudoephenamine glycinamide with an aldehyde to yield the corresponding syn-β-hydroxy-α-amino acid derivative.
Materials:
-
(R,R)-Pseudoephenamine glycinamide
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R,R)-pseudoephenamine glycinamide and anhydrous LiCl in anhydrous THF.
-
Enolization: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the LiHMDS solution dropwise over several minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Aldol Addition: Add the aldehyde dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 30 minutes.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the diastereomerically pure syn-aldol adduct.
Mandatory Visualization
Caption: Zimmerman-Traxler model for aldol reaction stereoselectivity.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. fiveable.me [fiveable.me]
- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Improving Diastereomeric Excess of (alphaS,betaR)-[Compound Name] Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the diastereomeric excess (d.e.) for the synthesis of compounds with (alphaS,betaR) stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric excess (d.e.) and why is it important?
A1: Diastereomeric excess (d.e.) is a measure of the predominance of one diastereomer in a mixture. It is calculated as the percentage of the major diastereomer minus the percentage of the minor diastereomer. In drug development, different diastereomers can have vastly different pharmacological activities and toxicological profiles.[1][2] Therefore, achieving high d.e. is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Q2: What primary factors influence the diastereoselectivity of a reaction?
A2: Diastereoselectivity is primarily governed by the energy difference between the transition states leading to the different diastereomeric products.[3] The key factors influencing this are:
-
Steric Hindrance: Interactions between bulky groups in the reactants can favor a transition state where these groups are far apart, leading to one diastereomer over another.[1][4]
-
Electronic Effects: The electronic properties of substituents (inductive or resonance effects) can stabilize one transition state over another.[1][4]
-
Chelation Control: The presence of Lewis acidic metals can coordinate with heteroatoms in the substrate, creating a rigid cyclic transition state that forces the reaction to proceed through a specific pathway.[5]
-
Reaction Conditions: Temperature, solvent, pressure, and catalyst can all impact the relative energies of the transition states.
Q3: How is diastereomeric excess typically measured?
A3: Diastereomeric excess is commonly determined using analytical techniques that can distinguish between diastereomers. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can often distinguish between diastereomers, as corresponding nuclei are in different chemical environments. Integration of unique peaks allows for quantification.[6]
-
High-Performance Liquid Chromatography (HPLC): Using a chiral or achiral stationary phase, diastereomers can often be separated, and the relative peak areas are used to calculate the d.e.[7]
-
Gas Chromatography (GC): Similar to HPLC, GC with an appropriate column can separate volatile diastereomers.
Troubleshooting Guide for Low Diastereomeric Excess
This section addresses common problems encountered during the synthesis of (alphaS,betaR)-[Compound Name].
Q4: My reaction is producing a nearly 1:1 mixture of diastereomers (d.e. < 10%). What should I investigate first?
A4: A low d.e. suggests that the energy difference between the competing transition states is minimal.
Initial Steps:
-
Lower the Reaction Temperature: Reducing the temperature can amplify the small energy differences between transition states, often leading to a significant improvement in selectivity.
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence transition state stability. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol), if compatible with your reaction.
-
Check Reagent Purity: Impurities in starting materials or reagents can sometimes interfere with the desired stereochemical pathway.
Q5: I have optimized temperature and solvent, but my d.e. is still moderate (30-70%). What are the next steps?
A5: At this stage, more significant modifications to the reaction system are necessary. Consider reagent-controlled or substrate-controlled strategies.
Intermediate Steps:
-
Modify the Reagents:
-
Increase Steric Bulk: If using a chiral auxiliary or a bulky reagent, switching to an even larger one can enhance facial selectivity. For example, in aldol reactions, boron enolates often provide higher diastereoselectivity than lithium enolates due to shorter boron-oxygen bonds, which magnify steric interactions in the transition state.[8]
-
Introduce a Lewis Acid: For reactions involving carbonyls or other Lewis basic groups, adding a Lewis acid (e.g., TiCl₄, ZnCl₂, MgBr₂) can create a more rigid, chelated transition state, which can dramatically improve d.e.[9][10]
-
-
Modify the Substrate:
-
Install a Directing Group: Adding a functional group (like a hydroxyl or ether) near the reaction center can help "steer" the reaction via chelation or hydrogen bonding.[11]
-
Use a Chiral Auxiliary: Covalently attaching a chiral auxiliary to your substrate can provide a powerful steric directing effect to control the formation of the new stereocenters. This is a well-established method for achieving high levels of diastereoselectivity.[12]
-
Q6: My diastereomeric excess is inconsistent between batches. What could be the cause?
A6: Inconsistent results often point to subtle variations in reaction setup and conditions.
Troubleshooting Inconsistency:
-
Water Content: Trace amounts of water can hydrolyze catalysts, reagents, or intermediates. Ensure all glassware is rigorously dried and use anhydrous solvents.
-
Reaction Time: If the undesired diastereomer is the thermodynamically more stable product, allowing the reaction to run for too long could lead to epimerization and erosion of the d.e. Monitor the reaction over time to find the optimal endpoint.
-
Mixing and Addition Rate: In heterogeneous reactions or when adding reagents slowly, inconsistent mixing can create localized "hot spots" of high concentration, affecting selectivity. Ensure stirring is efficient and addition rates are consistent.
Q7: The desired (alphaS,betaR) diastereomer is the minor product. How can I reverse the selectivity?
A7: Reversing diastereoselectivity requires fundamentally altering the transition state geometry.
-
Change the Catalyst/Metal: In chelation-controlled reactions, switching from a bidentate to a monodentate Lewis acid (or vice-versa) can change the preferred transition state. For example, some models like the Zimmerman-Traxler model for aldol reactions predict how enolate geometry (E vs. Z) influences syn vs. anti selectivity.[8]
-
Switch Chiral Auxiliary: Use a pseudoenantiomeric chiral auxiliary that is designed to favor the opposite facial attack.
-
Alter the Reaction Mechanism: Consider a different synthetic route to the target molecule that is known to favor the desired (alphaS,betaR) configuration.
Visualization of Troubleshooting and Workflow
The following diagrams illustrate the logical flow for addressing and improving diastereomeric excess.
References
- 1. fiveable.me [fiveable.me]
- 2. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 3. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 12. ethz.ch [ethz.ch]
troubleshooting poor yield in the synthesis of (alphaS,betaR)- isomers
Welcome to the technical support center for the synthesis of (alphaS,betaR)-isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging stereoselective synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compoundisomers, particularly focusing on poor yields and low diastereoselectivity.
Problem: Low Overall Yield of the Desired this compoundIsomer
Question: My overall yield for the synthesis of the this compoundisomer is consistently low. What are the potential causes and how can I improve it?
Answer:
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most common culprits are incomplete reactions, side product formation, and losses during purification. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Inefficient Sharpless Asymmetric Epoxidation: The formation of the chiral epoxide is a critical step. Low conversion of the allylic alcohol will directly impact the overall yield.
-
Solution: The use of 3Å or 4Å molecular sieves is often necessary to drive the reaction to completion by removing water, which can deactivate the titanium catalyst. Ensure the molecular sieves are properly activated before use.[1]
-
-
Poor Regioselectivity in Epoxide Ring Opening: The nucleophilic attack of the amine on the epoxide can occur at two different carbons. Attack at the undesired carbon will lead to a regioisomeric byproduct, reducing the yield of the desired β-amino alcohol.
-
Solution: The choice of catalyst and solvent is critical for controlling regioselectivity. Lewis acids like Ytterbium (III) triflate (Yb(OTf)₃) or Scandium (III) triflate (Sc(OTf)₃) can significantly enhance the regioselectivity of the amine attack on the epoxide.[2] Solvent-free conditions or the use of non-protic solvents like CH₂Cl₂ or toluene can also favor the desired regioisomer.[3]
-
-
Formation of Diastereomeric Byproducts: Even with a highly enantioselective epoxidation, the subsequent ring-opening can generate a mixture of diastereomers. The formation of the undesired (alphaR,betaR)- or (alphaS,betaS)-isomers will lower the yield of the target this compoundisomer.
-
Solution: The stereochemical outcome of the ring-opening is influenced by the reaction conditions. Lowering the reaction temperature can often improve diastereoselectivity. The choice of the amine nucleophile and the catalyst system also plays a significant role. Screening different Lewis acids and solvents is recommended to optimize the diastereomeric ratio.
-
-
Losses During Purification: The separation of the desired this compoundisomer from other diastereomers and byproducts can be challenging and lead to significant yield loss.
-
Solution: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques like flash chromatography or by recrystallization.[4][5] Careful optimization of the separation method is key. For chromatography, experimenting with different solvent systems and stationary phases (e.g., reversed-phase C18) can improve separation.[4][5] For crystallization, screening various solvents and solvent mixtures is essential to find conditions that selectively crystallize the desired isomer.
-
Troubleshooting Workflow for Low Overall Yield
Caption: Troubleshooting workflow for low overall yield.
Problem: Poor Diastereoselectivity in the Epoxide Ring-Opening Step
Question: I am observing a nearly 1:1 mixture of diastereomers after the amine ring-opening of my chiral epoxide. How can I improve the selectivity for the desired this compoundisomer?
Answer:
Achieving high diastereoselectivity in the nucleophilic ring-opening of a chiral epoxide is a common challenge. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the reactants.
Factors Influencing Diastereoselectivity and Solutions:
| Factor | Effect on Diastereoselectivity | Recommended Action |
| Catalyst | The choice of catalyst can significantly influence the transition state of the reaction, thereby affecting the facial selectivity of the nucleophilic attack. Lewis acids can coordinate to the epoxide oxygen, activating it and directing the nucleophile. | Screen a variety of Lewis acid catalysts. Yttrium chloride (YCl₃) has been shown to provide excellent regioselectivity and can influence diastereoselectivity.[2] Other lanthanide triflates are also effective.[3] |
| Solvent | The polarity of the solvent can affect the stability of the transition state and the solvation of the nucleophile and the epoxide. Polar, protic solvents can sometimes lead to a decrease in selectivity due to non-specific hydrogen bonding. | A variety of polar mixed solvent systems, such as DMF/H₂O, can enable an efficient and regioselective synthesis of β-amino alcohols.[6] However, for optimal diastereoselectivity, it is often beneficial to use non-protic solvents like dichloromethane (CH₂Cl₂) or toluene.[3] Running the reaction under solvent-free conditions can also be beneficial.[2][7] |
| Temperature | Lower reaction temperatures generally lead to higher selectivity as the reaction is under kinetic control and the transition state with the lower activation energy is more favored. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow down the reaction rate, the improvement in selectivity often justifies the longer reaction time. |
| Nucleophile (Amine) | The steric bulk and nucleophilicity of the amine can influence the trajectory of its approach to the epoxide, thereby affecting the diastereoselectivity. | While the choice of amine is often dictated by the target molecule, if there is flexibility, consider using a bulkier amine which may lead to a more ordered transition state and higher selectivity. |
Logical Flow for Optimizing Diastereoselectivity
Caption: Stepwise optimization of diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the chiral auxiliary in this type of synthesis?
A1: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of subsequent reactions.[8] In the context of synthesizing this compoundisomers, a chiral auxiliary can be used to direct the formation of one specific stereoisomer over others. After the desired stereocenters are set, the auxiliary is removed.[8]
Q2: How can I confirm the absolute stereochemistry of my final product?
A2: The absolute stereochemistry of a chiral molecule is typically determined by X-ray crystallography of a suitable crystalline derivative. Other methods include comparison of optical rotation values with literature data for known compounds or through derivatization with a chiral reagent and analysis by NMR (e.g., Mosher's ester analysis).
Q3: Are there any enzymatic methods for the synthesis of β-amino acids?
A3: Yes, enzymatic methods are becoming increasingly popular for the synthesis of chiral amino acids. For example, phenylalanine aminomutase (PAM) can catalyze the conversion of α-phenylalanine to β-phenylalanine.[9] Engineered ω-transaminases have also been used for the synthesis of chiral β-phenylalanine esters from β-keto ester substrates.[10] These biocatalytic methods often offer high enantioselectivity and operate under mild reaction conditions.
Q4: My Sharpless epoxidation is sluggish and gives a low yield of the epoxide. What should I do?
A4: A sluggish Sharpless epoxidation with low yield is often due to catalyst deactivation by water. Ensure that all your reagents and solvents are anhydrous. The use of activated 3Å or 4Å molecular sieves is highly recommended to sequester any trace amounts of water.[1] Also, verify the quality of your titanium(IV) isopropoxide and tert-butyl hydroperoxide, as these reagents can degrade over time.
Experimental Protocols
Key Experiment: Regioselective Ring-Opening of a Chiral Epoxide with an Amine
This protocol provides a general procedure for the Lewis acid-catalyzed ring-opening of a chiral epoxide with an amine to favor the formation of the this compoundisomer.
Materials:
-
Chiral epoxide (1.0 equiv)
-
Amine (1.1 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral epoxide (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 equiv) to the solution.
-
In a separate vial, dissolve Yb(OTf)₃ (0.05 equiv) in a small amount of anhydrous CH₂Cl₂ and add it to the reaction mixture dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (alphaS,betaR)-β-amino alcohol.
Experimental Workflow
Caption: Workflow for epoxide ring-opening.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield and selectivity of reactions relevant to the synthesis of this compoundisomers, based on literature data.
Table 1: Effect of Catalyst on the Aminolysis of Styrene Oxide with Aniline [2]
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) | Regioselectivity (3aa:4aa) |
| 1 | None | 1 | - | - |
| 2 | YCl₃ (1) | 1 | >90 | 93:7 |
| 3 | ScCl₃ (1) | 1 | 82 | 92:8 |
| 4 | YCl₃ (5) | 1 | 100 | 93:7 |
| 5 | ScCl₃ (5) | 1 | 95 | 92:8 |
Reaction conditions: Styrene oxide (1a) and aniline (2a) at room temperature under solvent-free conditions.
Table 2: Effect of Solvent on the Aminolysis of Epoxides [6]
| Entry | Epoxide | Amine | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Styrene Oxide | Benzylamine | DMF | 24 | >99 | 98 |
| 2 | Styrene Oxide | Benzylamine | H₂O | 24 | 85 | 80 |
| 3 | Styrene Oxide | Benzylamine | DMF/H₂O (1:1) | 24 | >99 | 98 |
| 4 | Propylene Oxide | Benzylamine | DMF/H₂O (1:1) | 24 | >99 | 95 |
Reaction conditions: Epoxide and amine at 60 °C.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. santaisci.com [santaisci.com]
- 6. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Overcoming Solubility Issues of (alphaS,betaR)-[Compound Name] in Biological Assays
Welcome to the technical support center for (alphaS,betaR)-[Compound Name]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: My (alphaS,betaR)-[Compound Name] is precipitating out of solution during my cell-based assay. What is the likely cause and how can I fix it?
A1: Compound precipitation in biological assays is a common issue, often occurring when the compound's concentration exceeds its solubility in the assay medium.[1] This can be particularly problematic with hydrophobic compounds when the solvent concentration from the stock solution is diluted.[2]
Troubleshooting Steps:
-
Re-dissolve the Compound: Ensure your stock solution is fully dissolved before adding it to the assay medium. Gentle warming or vortexing can help.
-
Optimize Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your assay should be kept as low as possible, ideally below 0.5%, to avoid both cytotoxicity and precipitation upon dilution.[3][4][5]
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a suitable solvent before the final dilution into the aqueous assay medium. This gradual change in solvent polarity can help prevent precipitation.
-
Consider Alternative Solubilization Strategies: If precipitation persists, you may need to explore other formulation approaches as detailed in the questions below.
Q2: What is the recommended solvent for preparing a stock solution of (alphaS,betaR)-[Compound Name]?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly water-soluble compounds for in vitro studies.[6] However, it is crucial to be mindful of its potential for cytotoxicity at higher concentrations.[7][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxic effects of DMSO are cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize effects on cell viability and proliferation.[3][5] Some studies suggest that even concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types, highlighting the importance of including proper vehicle controls in your experiments.[9][10]
Q4: I am still observing solubility issues even with DMSO. What are other solubilization techniques I can try?
A4: Several alternative strategies can be employed to enhance the solubility of your compound:
-
Co-solvents: Using a mixture of water-miscible organic solvents can improve solubility.[11][12] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[11]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drugs, forming inclusion complexes that are more water-soluble.[13][14][15][16] β-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[17]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.[18][19]
-
Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[11][12] Tween® 80 is a commonly used non-ionic surfactant.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[20]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Compound Precipitation
This guide provides a step-by-step workflow for addressing compound precipitation in your biological assays.
Caption: Workflow for troubleshooting compound precipitation.
Guide 2: Selecting a Solubilization Strategy
This decision tree can help you choose an appropriate method to improve the solubility of (alphaS,betaR)-[Compound Name].
Caption: Decision tree for selecting a solubilization method.
Data Presentation
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Alters the polarity of the solvent to increase solubility.[12] | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations.[7][8] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic compound.[13][16] | Generally low toxicity, can improve bioavailability.[14] | May not be effective for all compounds, can be costly. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound.[18] | Highly effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups. |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the compound, increasing apparent solubility.[11] | Effective at low concentrations. | Can interfere with some biological assays, potential for cell toxicity. |
Table 2: Recommended Maximum Concentrations of Common Solvents in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Potential Effects at Higher Concentrations |
| DMSO | 0.5%[3][5] | Cytotoxicity, inhibition of cell proliferation.[4][7] |
| Ethanol | 0.5% | Can affect cell signaling pathways and viability.[10] |
| Methanol | Not generally recommended for live-cell assays | High potential for cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with DMSO
-
Weigh out the desired amount of (alphaS,betaR)-[Compound Name] in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). A common starting concentration is 10-20% (w/v).
-
Prepare a concentrated stock solution of (alphaS,betaR)-[Compound Name] in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of compound to cyclodextrin often needs to be optimized, with ratios from 1:1 to 1:10 being common.
-
Continue to mix the solution at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.
-
Always include a vehicle control with the same concentration of HP-β-CD in your experiments.
Signaling Pathway Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrins enhance solubility by forming inclusion complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
strategies for separating (alphaS,betaR)- and (alphaR,betaR)- diastereomers
Welcome to the Technical Support Center for Diastereomer Separation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the separation of (alphaS,betaR)- and (alphaR,betaR)-diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating diastereomers?
A1: The main strategies for separating diastereomers leverage their different physical properties[1][2][3]. The most common methods include:
-
Chromatographic Resolution: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and basic column chromatography are widely used.[4][5] Separation can be achieved on both achiral (standard) and chiral stationary phases.[4][6]
-
Fractional Crystallization: This method relies on differences in the solubility of diastereomers.[2] A powerful variation is the Crystallization-Induced Diastereomer Transformation (CIDT), which can theoretically convert 100% of a diastereomeric mixture to the desired isomer.[7][8]
-
Enzymatic Resolution: Enzymes can selectively react with one diastereomer, allowing for the separation of the reacted and unreacted isomers.[9][10][11] This is a form of kinetic resolution.[9]
Q2: How does chromatographic separation of diastereomers work?
A2: Since diastereomers have distinct physical and chemical properties, they interact differently with the stationary phase of a chromatography column.[1][3] This difference in interaction leads to different retention times, allowing them to be separated. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) HPLC can be effective.[4][5] While chiral stationary phases (CSPs) are required for separating enantiomers, they can also be highly effective for separating diastereomers due to the additional chiral interactions they provide.[5][6][12]
Q3: What is Crystallization-Induced Diastereomer Transformation (CIDT)?
A3: CIDT is a dynamic resolution technique used for diastereomers that can interconvert (epimerize) in solution.[13][14] The process works by creating conditions where one diastereomer is significantly less soluble and crystallizes out of the solution. According to Le Chatelier's principle, the equilibrium in the solution then shifts to replenish the crystallized isomer, driving the conversion of the more soluble diastereomer into the less soluble one.[13] For CIDT to be viable, the diastereomers must crystallize as a conglomerate or eutectic mixture, not as a solid solution.[15] This method has the potential to achieve yields approaching 100% for the desired diastereomer.[7][8]
Q4: When is enzymatic resolution a suitable strategy?
A4: Enzymatic resolution is ideal when a suitable enzyme can selectively catalyze a reaction (e.g., hydrolysis, esterification) on one diastereomer while leaving the other largely unreacted.[9][10] This method is valued for its high selectivity and mild reaction conditions.[9] It is a form of kinetic resolution, which typically limits the maximum yield of the desired product to 50% unless combined with a process that racemizes the unreacted starting material.[9] Lipases and esterases are commonly used enzymes for this purpose.[9]
Troubleshooting Guides
Chromatography Issues
Q: Why am I seeing poor or no separation between my diastereomers on HPLC?
A: This is a common challenge, as some diastereomers can have very similar polarities.[16] Here are several factors to investigate:
-
Mobile Phase Composition: The choice of solvent can drastically affect selectivity.[17] If using a reversed-phase column with acetonitrile, try switching to methanol, or vice-versa.[17] Sometimes, using non-traditional solvents like toluene or cyclohexane in normal-phase chromatography can improve separation.[16]
-
Stationary Phase: Not all columns are created equal for diastereomer separation. If a standard C18 or silica column fails, consider trying a different type of stationary phase. Phenyl-hexyl, cyano, or pentafluorophenyl (PFP) phases can offer different selectivities.[18] Chiral stationary phases are also highly effective for diastereomer separations.[5][18]
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in interaction energies between the diastereomers and the stationary phase.[4]
-
Additives: For ionizable compounds, adjusting the pH of the mobile phase with additives like formic acid, acetic acid, or ammonium acetate can alter retention and improve resolution.
-
Gradient Slope: If using a gradient, try making it shallower. A longer, more gradual gradient increases the chance of resolving closely eluting peaks.
Crystallization Issues
Q: My attempt at fractional crystallization did not yield a pure diastereomer. What went wrong?
A: Several factors can lead to poor enrichment during crystallization:
-
Solid Solution Formation: The diastereomers may be co-crystallizing to form a solid solution (mixed crystal) instead of crystallizing as separate entities.[15] A CIDT or simple fractional crystallization is only viable for systems that form a eutectic mixture (conglomerate).[15] You may need to screen different solvents, as the solvent can influence the solid-phase behavior.[19]
-
Insufficient Solubility Difference: The difference in solubility between the two diastereomers in your chosen solvent may be too small. Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Rate of Crystallization: Crashing the product out of solution by cooling too quickly can trap impurities and the undesired diastereomer in the crystal lattice. A slower, more controlled crystallization process is generally more effective.
-
Epimerization Conditions (for CIDT): For a successful CIDT, the rate of epimerization in solution must be sufficiently fast relative to the rate of crystallization.[13] If epimerization is too slow, you will only achieve a standard fractional crystallization with a lower yield. An acid or base catalyst is often required to facilitate this equilibrium.[8]
Data Summary
The effectiveness of different separation strategies can be compared using quantitative metrics such as yield, diastereomeric ratio (dr), and separation factor (α).
| Method | Compound Type / Example | Conditions | Yield (%) | Purity / Ratio (dr) | Separation Factor (α) | Reference |
| HPLC (Reversed Phase) | Racemic 4-octanol derivative | Chiral acid esterification, separation at -40 °C | N/A | N/A | 1.04 | [4] |
| Crystallization (CIDT) | Dihydroartemisinic Aldehyde (DHAAl) with (S)-Betti base | Acetonitrile, 65 °C, 92 h, 2.5 mol% Acetic Acid | 85 | 95:5 | N/A | [14] |
| Crystallization (CIDT) | (S)-ketoprofen-(S)-phenylethylamine salt | 2-propanol/heptane (50:50), DBU catalyst | High | High Purity | N/A | [7] |
| Enzymatic Resolution | Racemic 1-phenylethanol with (R)-(-)-acetoxyphenylacetic acid | Acylase I catalyst, hexane solvent | N/A | 76:24 (52% ee) | N/A | [10] |
| Crystallization (CIDT) | Navoximod precursor with L-dibenzoyl tartaric acid (L-DBTA) | L-DBTA as resolving agent and racemization catalyst | 89 | 95% e.e. | N/A | [8] |
Experimental Protocols & Visualizations
Protocol 1: Diastereomer Separation by HPLC
This protocol provides a general workflow for developing an HPLC method for separating (alphaS,betaR)- and (alphaR,betaR)-diastereomers.
-
Column Screening:
-
Mobile Phase Scouting:
-
Reversed-Phase: Screen gradients of water/methanol and water/acetonitrile. Add 0.1% formic acid or acetic acid to the mobile phase to improve peak shape for acidic/basic compounds.
-
Normal-Phase: Screen gradients of hexane/ethyl acetate and hexane/isopropanol.[16]
-
-
Optimization:
-
Once partial separation is observed, optimize the conditions.
-
Adjust the gradient slope to be shallower around the elution time of the diastereomers.
-
Investigate the effect of column temperature. A lower temperature often improves resolution.[4]
-
If possible, switch to an isocratic method for better resolution and easier scale-up.
-
-
Detection: Use a UV detector at a wavelength where the compounds have maximum absorbance. If compounds lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
Caption: A typical workflow for developing an HPLC method to separate diastereomers.
Protocol 2: Separation by Crystallization-Induced Diastereomer Transformation (CIDT)
This protocol outlines the steps for performing a CIDT, assuming the diastereomers can epimerize.
-
Solvent Screening: Identify a solvent in which one diastereomer is significantly less soluble than the other. The ideal solvent will also facilitate the epimerization equilibrium.
-
Catalyst Selection: If epimerization is slow, add a catalyst. For compounds with acidic or basic centers, a catalytic amount of a strong acid or base is often effective.[7][8] For the CIDT of donor-acceptor cyclopropanes, Lewis acids can be used.[13]
-
Procedure:
-
Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Add the epimerization catalyst if required.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomer. Seeding with a few crystals of the pure, desired diastereomer can be beneficial.
-
Hold the slurry at the final temperature for several hours or even days to allow the solution-phase equilibrium to shift, converting the more soluble diastereomer into the desired, less soluble one, which then crystallizes.[14]
-
Monitor the diastereomeric ratio (dr) in both the solid and liquid phases over time using a suitable analytical technique (e.g., HPLC, NMR).
-
-
Isolation: Once the transformation is complete (i.e., the dr in the solid phase is high and stable), isolate the crystalline product by filtration. Wash the crystals with a small amount of cold solvent and dry.
Caption: The dynamic process of a Crystallization-Induced Diastereomer Transformation (CIDT).
Protocol 3: Enzymatic Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of diastereomers using an enzyme.
-
Enzyme and Reaction Selection:
-
Solvent Selection: The reaction is typically run in a non-polar organic solvent, such as hexane or toluene, which often enhances enzyme activity and selectivity.[10][11]
-
Procedure:
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC or HPLC) to track the consumption of the reactive diastereomer.
-
Stop the reaction at or near 50% conversion to maximize the purity of both the unreacted starting material and the product.[20]
-
Remove the enzyme by filtration.
-
Separate the resulting product (e.g., an ester) from the unreacted starting material (e.g., an alcohol) using standard techniques like column chromatography or distillation.
-
Caption: Workflow for separating diastereomers via enzymatic kinetic resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How can diastereomers be separated? [vedantu.com]
- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystallization-Induced Diastereoisomer Transformation of Dihydroartemisinic Aldehyde with the Betti Base - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 19. longdom.org [longdom.org]
- 20. books.rsc.org [books.rsc.org]
Technical Support Center: Addressing Unexpected Epimerization in (alphaS,betaR)-Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address unexpected epimerization at the alpha-stereocenter during the synthesis of chiral compounds, specifically focusing on achieving the desired (alphaS, betaR) configuration.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in (alphaS,betaR)-compound synthesis?
Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[1] In the context of (alphaS, betaR)-compound synthesis, unexpected epimerization at the alpha-carbon results in the formation of the undesired (alphaR, betaR) diastereomer. This is a significant problem because diastereomers can have different physical, chemical, and biological properties.[2] In drug development, the presence of an undesired epimer can lead to reduced efficacy, altered toxicity, and complications in purification and regulatory approval.
Q2: What are the most common causes of unexpected epimerization at the alpha-stereocenter?
Epimerization at the alpha-carbon is typically caused by factors that facilitate the removal and re-addition of the alpha-proton. The most common causes include:
-
Basic Conditions: The presence of a base can abstract the acidic proton at the alpha-position, forming a planar, achiral enolate intermediate.[3][4] Subsequent reprotonation can occur from either face, leading to a mixture of epimers.[4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the rate of epimerization.[5][6] Temperature can sometimes be a critical factor that shifts the stereochemical outcome of a reaction.[7][8]
-
Polar Solvents: Polar solvents can stabilize the charged enolate intermediate, thereby facilitating its formation and increasing the likelihood of epimerization.[9][10]
-
Extended Reaction Times: Prolonged exposure to conditions that promote epimerization can lead to equilibration between the desired product and its epimer, increasing the proportion of the undesired stereoisomer.
-
Activating/Coupling Reagents: In peptide synthesis, certain coupling reagents can promote the formation of oxazolone intermediates, which are particularly susceptible to racemization at the alpha-carbon.[11][12]
Q3: My synthesis of an (alphaS, betaR)-compound is showing significant formation of the (alphaR, betaR)-epimer. What is the likely mechanism?
The most probable cause is a base-catalyzed deprotonation-reprotonation mechanism.[4] The alpha-proton (the hydrogen atom attached to the alpha-carbon) is acidic due to its proximity to an electron-withdrawing group (like a carbonyl). A base in the reaction mixture removes this proton, creating a planar enolate intermediate. This intermediate loses the original stereochemical information at the alpha-center. When the enolate is reprotonated, the proton can be added back from either the top or bottom face, resulting in a mixture of both the original (alphaS) and the inverted (alphaR) configurations.
Q4: How can I detect and quantify the level of epimerization in my product mixture?
Several analytical techniques can be used to separate and quantify diastereomers:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a chiral stationary phase (CSP) can separate enantiomers, while standard achiral columns (like C18) are often sufficient for separating diastereomers (epimers).[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can distinguish between epimers. Protons near the inverted stereocenter will experience a different chemical environment, leading to distinct chemical shifts and coupling constants. 1D and 2D NMR experiments like COSY, HSQC, and NOESY/ROESY can confirm the identity and relative stereochemistry of each epimer.[16][17][18] Quantitative NMR (qNMR) can be used to determine the ratio of epimers directly from the spectrum.[16][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot distinguish isomers, coupling HPLC with MS allows for the separation of epimers followed by their mass identification, which is particularly useful for complex mixtures.
Q5: What initial steps should I take to troubleshoot this issue?
A systematic approach is crucial. First, confirm the presence of the epimer using a reliable analytical method like HPLC or NMR. Once confirmed, review your reaction conditions, focusing on the parameters known to cause epimerization: base, temperature, solvent, and reaction time. The first troubleshooting step is often to perform the reaction at a significantly lower temperature to see if the epimer ratio improves.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Mitigate Epimerization
If you have confirmed the formation of the undesired (alphaR, betaR)-epimer, systematically adjust the following reaction parameters. It is recommended to modify one parameter at a time to isolate its effect.
Table 1: Impact of Reaction Parameters on Alpha-Epimerization
| Parameter | Effect on Epimerization | Recommended Action & Rationale |
| Base | Strong bases readily abstract the alpha-proton, leading to enolate formation and epimerization.[3] | Switch to a weaker or more sterically hindered base (e.g., DIPEA, 2,4,6-collidine) to reduce the rate of proton abstraction.[20] In some cases, running the reaction in the absence of an added base may be possible. |
| Temperature | Higher temperatures accelerate the rate of epimerization, often exponentially.[21][22] | Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 0 °C, -20 °C, or -78 °C). Low temperatures disfavor the equilibrium process of epimerization.[10] |
| Solvent | Polar solvents (e.g., DMF, DMSO, MeOH) can stabilize the enolate intermediate, promoting epimerization.[9][10] | Screen less polar solvents (e.g., THF, Dichloromethane, Toluene) that are compatible with your reaction. The choice of solvent can have a profound impact on stereoselectivity.[7][23] |
| Reaction Time | Longer reaction times allow more opportunity for the product to equilibrate to its thermodynamically more stable epimer (if applicable) or simply to undergo epimerization. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to epimerizing conditions. |
Guide 2: Role of Reagents and Substrate Structure
The inherent properties of your starting materials and reagents can predispose a reaction to epimerization.
Table 2: Influence of Reagents and Substrate Features on Epimerization
| Factor | Propensity for Epimerization | Mitigation Strategy & Rationale |
| Coupling Reagents (Peptide Synthesis) | Carbodiimides like DCC and EDC can lead to epimerization-prone intermediates.[11][20] | Use coupling reagents known to suppress racemization, such as phosphonium (PyBOP) or amidinium (HATU, HBTU) salts. The addition of additives like HOBt or HOAt is highly recommended to minimize epimerization.[12][20] |
| Substrate Structure | Amino acids with electron-withdrawing side chains or those prone to side reactions (e.g., Cysteine, Histidine) are more susceptible to epimerization.[12] | For particularly sensitive substrates, consider using specialized protecting groups or coupling protocols designed to minimize epimerization for that specific residue. For example, protecting the imidazole nitrogen of Histidine can reduce racemization.[12] |
| Steric Hindrance | Sterically hindered amino acids (e.g., Valine, Isoleucine) can sometimes exhibit increased epimerization due to slower coupling rates, which extends the lifetime of the activated, epimerization-prone intermediate.[10] | Optimize coupling conditions to accelerate the reaction rate. This may involve using more potent activating agents or slightly elevated (but carefully controlled) temperatures. |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis of Epimers
This protocol outlines a general strategy for developing an HPLC method to separate and quantify the desired (alphaS, betaR) product from its (alphaR, betaR) epimer.
-
Column Selection:
-
Since epimers are diastereomers, they can often be separated on a standard achiral reversed-phase column (e.g., C18, Phenyl).[15]
-
If achiral separation is unsuccessful, a chiral stationary phase (CSP) will be necessary. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point and are effective for a wide range of compounds.[24]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Screen gradients from 99:1 to 80:20 (Hexane:Alcohol). Additives like 0.1% Trifluoroacetic Acid (TFA) for acidic compounds or 0.1% Diethylamine (DEA) for basic compounds can improve peak shape.
-
Reversed Phase: Start with a mobile phase of Water/Acetonitrile (ACN) or Water/Methanol (MeOH), both with 0.1% Formic Acid or TFA. Screen gradients from 95:5 to 5:95 (Water:Organic).
-
-
Method Optimization:
-
Once initial separation is observed, optimize the isocratic or gradient conditions to achieve baseline resolution (Rs > 1.5).
-
Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to improve resolution and peak shape.
-
-
Detection and Quantification:
-
Use a UV detector at a wavelength where the analyte has maximum absorbance.
-
Prepare a standard of your reaction mixture. Integrate the peak areas for both the (alphaS, betaR) and (alphaR, betaR) epimers.
-
The percentage of each epimer can be calculated as: % Epimer = (Area of Epimer Peak / Total Area of Both Peaks) * 100.
-
Protocol 2: Sample Preparation and NMR Analysis to Confirm Epimerization
-
Sample Preparation:
-
Carefully purify the product mixture to remove residual solvents and reagents, as these can interfere with the analysis.
-
Dissolve ~5-10 mg of the purified mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with high resolution. Look for two distinct sets of signals, particularly for the alpha-proton and beta-proton. The integration of non-overlapping peaks corresponding to each epimer can provide their ratio.[17]
-
2D COSY: A ¹H-¹H COSY experiment will help assign the proton signals for each epimer by showing which protons are coupled to each other.
-
2D NOESY/ROESY: This is critical for confirming the relative stereochemistry. For the desired (alphaS, betaR) epimer, a NOE correlation is expected between the alpha-proton and the beta-proton if they are on the same face of the molecule (syn). The absence or presence of this correlation in the two sets of signals can help assign each structure.[25]
-
Visualizations
References
- 1. Epimer - Wikipedia [en.wikipedia.org]
- 2. varsitytutors.com [varsitytutors.com]
- 3. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. google.com [google.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Explain the stereochemical aspects and the effects of solvent in a chemic.. [askfilo.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bachem.com [bachem.com]
- 21. pure.tue.nl [pure.tue.nl]
- 22. Khan Academy [khanacademy.org]
- 23. researchgate.net [researchgate.net]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
mitigating off-target effects of (alphaS,betaR)-[Compound Name]
Welcome to the technical support center for (alphaS,betaR)-[Compound Name]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like (alphaS,betaR)-[Compound Name]?
A1: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[1] For kinase inhibitors, these effects are common because the ATP-binding pocket, the site most inhibitors target, is highly conserved across the human kinome (the full complement of protein kinases).[2][3] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[4][5] Early identification and mitigation of off-target effects are crucial for developing safer and more effective therapies.[6][7]
Q2: Why is the specific stereochemistry, (alphaS,betaR), important for [Compound Name]?
A2: Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical in drug development because biological targets like enzymes and receptors are themselves chiral.[8][9] The interaction between a drug and its target is highly dependent on a precise 3D fit, much like a key fits into a lock.[9] The two enantiomers (mirror-image isomers) of a chiral drug can exhibit significant differences in their biological activity, potency, selectivity, metabolism, and toxicity.[10][11] The (alphaS,betaR) designation specifies the exact stereoisomer of [Compound Name]. It is essential to use this specific isomer, as the other enantiomer may have a completely different activity profile, potentially being inactive or interacting with an entirely different set of off-targets.[10][12]
Q3: What are the initial steps to profile the selectivity of (alphaS,betaR)-[Compound Name]?
A3: The first step is to perform a comprehensive kinase selectivity profile, often referred to as kinome profiling.[2] This involves screening the compound against a large panel of kinases to identify potential off-targets.[13][14] This is typically done in two tiers:
-
Initial Screen: Test the compound at a single, high concentration (e.g., 1 or 10 µM) against a broad kinase panel to identify any kinases that are significantly inhibited.[15]
-
Dose-Response Analysis: For any "hits" identified in the initial screen, perform a multi-point dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).[13][15] This provides quantitative data on the compound's potency against both its primary target and any off-targets.
Several commercial services offer kinome profiling, or it can be performed in-house using various assay formats like radiometric assays or fluorescence-based binding assays.[14][16]
Q4: How can I confirm that (alphaS,betaR)-[Compound Name] is engaging its intended target in a cellular environment?
A4: Confirming target engagement in living cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17] CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[17] By treating cells with your compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, you can directly observe this thermal shift and confirm target engagement.[18][19] Other methods include western blotting to assess the phosphorylation status of a direct downstream substrate of the target kinase.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with (alphaS,betaR)-[Compound Name].
Problem 1: My kinome profiling results show significant inhibition of several kinases other than the intended primary target.
-
Possible Cause 1: The compound concentration used for the initial screen was too high, leading to the identification of low-affinity, potentially non-physiological interactions.
-
Troubleshooting Steps:
-
Review the Data: Analyze the percentage of inhibition. Are the off-targets inhibited as strongly as the primary target?
-
Perform Dose-Response: Generate full IC50 curves for the most potent off-targets. This will help distinguish between potent off-targets and those that are only inhibited at high concentrations.[13]
-
Calculate Selectivity Score: Quantify the selectivity by calculating a selectivity score (e.g., the number of kinases inhibited by >70% at 1 µM) or by comparing the IC50/Kd values of the primary target versus the off-targets.[15]
-
Structural Analysis: If structural information is available, analyze the ATP-binding sites of the primary target and the off-targets. High sequence homology or a similar "gatekeeper" residue may explain the cross-reactivity and inform future medicinal chemistry efforts to improve selectivity.[2]
-
-
Logical Workflow for Addressing Off-Target Hits
Caption: Troubleshooting workflow for high off-target activity.
Problem 2: The observed cellular phenotype does not match the known function of the primary target.
-
Possible Cause 1: The phenotype is driven by an off-target effect. Even a moderately potent off-target can cause a strong cellular effect if it is a critical node in a signaling pathway.
-
Troubleshooting Steps:
-
Validate Target Engagement: Use CETSA to confirm that (alphaS,betaR)-[Compound Name] is binding to its intended target at the concentrations used in your cellular assay.[20][21] A lack of thermal shift suggests the compound may not be cell-permeable or is being rapidly metabolized.
-
Analyze Off-Target Pathways: Research the biological functions of the most potent off-targets identified in your kinome scan. Does the observed phenotype align with the inhibition of one of these off-target kinases?
-
Use a Structurally Unrelated Inhibitor: Test a different, structurally distinct inhibitor of the same primary target. If this second compound does not reproduce the phenotype, it is strong evidence that the phenotype caused by (alphaS,betaR)-[Compound Name] is due to an off-target effect.
-
CRISPR/Cas9 Target Validation: The most definitive way to validate that a phenotype is on-target is to use a genetic approach. Use CRISPR to knock out or knock down the primary target. If the resulting phenotype matches that of the compound treatment, it validates the on-target mechanism.[22]
-
-
Signaling Pathway Example: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways.
Quantitative Data Summary
The following table provides an example of selectivity data for (alphaS,betaR)-[Compound Name]. This data is essential for designing experiments at appropriate concentrations to minimize off-target effects.
| Target | Type | IC50 (nM) | K_d (nM) | Comments |
| [Primary Target] | On-Target | 15 | 12 | Primary therapeutic target. |
| Kinase X | Off-Target | 250 | 210 | >15-fold selectivity. Use <100 nM in cells. |
| Kinase Y | Off-Target | 800 | 750 | High selectivity. Low risk. |
| Kinase Z | Off-Target | 45 | 55 | Potent off-target. High risk of confounding effects. |
| hERG Channel | Safety Target | >10,000 | N/A | Low risk of cardiac toxicity.[4] |
Experimental Protocols
Protocol 1: Kinome Profiling (Radiometric Filter Binding Assay)
This protocol outlines a general method for assessing kinase inhibition.
-
Reaction Preparation: Prepare a kinase reaction mix containing reaction buffer, the specific protein kinase being tested, a corresponding peptide substrate, and MgCl2.
-
Compound Addition: Add (alphaS,betaR)-[Compound Name] at various concentrations (typically a 10-point, 3-fold serial dilution) to the reaction mix. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure the measured IC50 approximates the Ki.[16][23]
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of ³³P remaining on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Format
This protocol confirms target engagement in intact cells.[18]
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with (alphaS,betaR)-[Compound Name] at the desired concentration (e.g., 10x cellular IC50) or with a vehicle control (DMSO) for 1-3 hours in a CO2 incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Cool immediately at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate Fractions: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples and separate the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for the target protein. Use an appropriate secondary antibody and detect via chemiluminescence.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative soluble protein amount against temperature. A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and engagement.
-
Workflow for Identifying and Validating Off-Target Effects
Caption: A multi-step workflow for off-target identification.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Applications of Stereochemistry in Drug Development [docs.google.com]
- 9. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 10. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of (alphaS,betaR)-[Compound Name] for in vivo studies
Welcome to the technical support center for (alphaS,betaR)-Verozin-alpha. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to support your in vivo studies. Verozin-alpha is a potent kinase inhibitor targeting the PI3K/Akt pathway, but its ester moiety makes it susceptible to degradation, impacting its stability and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of poor in vivo stability for Verozin-alpha?
A1: The primary causes of poor in vivo stability for Verozin-alpha are chemical and enzymatic degradation. Common factors include hydrolysis of its ester functional group by plasma esterases, oxidation, and pH-dependent degradation in the gastrointestinal tract.[1][2][3][4] These factors can lead to rapid clearance, a short half-life, and consequently, low bioavailability.[2][5]
Q2: How does plasma instability affect the interpretation of my experimental results?
A2: High plasma instability can lead to rapid compound degradation after blood collection, resulting in an underestimation of the actual exposure levels in pharmacokinetic (PK) studies.[2] This can complicate the establishment of a clear relationship between the administered dose and the observed pharmacological effect. It is crucial to assess plasma stability early to ensure reliable PK data.[1][2]
Q3: What general strategies can I employ to improve the stability of Verozin-alpha for oral dosing studies?
A3: To enhance stability for oral administration, consider formulation-based approaches. These include creating solid dispersions to improve solubility and stability, using enteric coatings to protect the compound from the acidic stomach environment, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve absorption and protect against degradation.[5][6]
Q4: Are there any recommended storage conditions for Verozin-alpha formulations?
A4: Verozin-alpha is sensitive to heat, light, and humidity.[7][8][9] It is recommended to store stock solutions and formulations at low temperatures (e.g., -20°C or -80°C) and protected from light using amber vials or foil wrapping.[4][7][10] For solid compounds, storage in a desiccator can prevent hydrolysis.[7]
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues you may encounter during your experiments with Verozin-alpha.
Issue 1: Low Bioavailability and High Variability in Pharmacokinetic (PK) Data
Q: My oral dosing PK study shows very low exposure (AUC) and high variability between subjects. What could be the cause and how can I fix it?
A: This is a common issue stemming from Verozin-alpha's poor aqueous solubility and susceptibility to degradation.
Troubleshooting Steps:
-
Assess Plasma Stability: First, determine the compound's stability in plasma in vitro. If the half-life is short, this indicates rapid degradation, which is a major contributor to low exposure.[1][2]
-
Optimize the Formulation: A simple suspension may be inadequate. Experiment with different formulation strategies to enhance both solubility and stability. The table below compares several options.
-
Control for Environmental Factors: Ensure consistent handling of the formulation. Factors like temperature and exposure to light can degrade the compound before administration.[8][11]
Table 1: Comparison of Formulation Strategies for Verozin-alpha
| Formulation Type | Components | Predicted In Vivo Half-Life (Rat) | Key Advantage | Primary Limitation |
| Aqueous Suspension | 0.5% HPMC, 0.1% Tween 80 in water | ~15 minutes | Simple to prepare | Low solubility, high degradation |
| Cyclodextrin Complex | 20% HP-β-CD in water | ~45 minutes | Improved solubility | Can be limited by binding affinity |
| Lipid-Based (SEDDS) | Capryol 90, Cremophor EL, Transcutol HP | > 120 minutes | Protects from hydrolysis, enhances absorption | More complex to prepare |
| Solid Dispersion | Verozin-alpha with PVP/VA 64 (1:4 ratio) | ~90 minutes | Enhances dissolution rate | Requires specific manufacturing process |
Note: Data presented is hypothetical and for illustrative purposes.
Issue 2: Verozin-alpha Appears Unstable in the Dosing Formulation
Q: I suspect my dosing vehicle is causing Verozin-alpha to degrade before I can complete my animal dosing. How can I confirm this and prevent it?
A: The pH and composition of your vehicle can significantly accelerate the degradation of Verozin-alpha.[2][7]
Troubleshooting Steps:
-
pH Optimization: Test the stability of Verozin-alpha in buffers at different pH values (e.g., pH 4.0, 6.5, 7.4). Formulate your vehicle at a pH where the compound is most stable.[7][10]
-
Add Antioxidants: If oxidation is a suspected issue, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[3][7][12]
-
Use Nonaqueous Vehicles: For parenteral routes where aqueous stability is low, consider nonaqueous, biocompatible solvents like PEG400 or Solutol HS 15, provided they are appropriate for the study.
-
Fresh Preparation: Always prepare the formulation immediately before dosing to minimize the time for potential degradation.
dot graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Low Bioavailability", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for troubleshooting low bioavailability.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to determine the in vitro half-life (t½) of Verozin-alpha in plasma from different species.
Materials:
-
Verozin-alpha stock solution (10 mM in DMSO)
-
Control compound (e.g., Propantheline for high clearance, Verapamil for low clearance)
-
Pooled plasma (e.g., rat, human) from a commercial vendor, stored at -80°C
-
Acetonitrile (ACN) with an internal standard (IS) for protein precipitation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Thaw Plasma: Thaw frozen plasma in a 37°C water bath and keep on ice.
-
Prepare Compound Plate: Spike Verozin-alpha and control compounds into plasma in a 96-well plate to a final concentration of 1 µM.[2][13] The final DMSO concentration should be ≤0.5%.[13]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma/compound mixture.[2][14]
-
Protein Precipitation: Immediately terminate the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard.
-
Centrifugation: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of Verozin-alpha.[1][2]
-
Data Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining compound against time. The half-life is calculated as t½ = 0.693 / k, where k is the slope of the line.[2]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Experimental workflow for an in vitro plasma stability assay.
Signaling Pathway Context
Verozin-alpha is an inhibitor of Phosphoinositide 3-kinase (PI3K), a critical node in cell signaling that promotes cell survival and proliferation. By inhibiting PI3K, Verozin-alpha prevents the phosphorylation of Akt, leading to downstream effects that can induce apoptosis in cancer cells. Understanding this pathway is crucial for designing pharmacodynamic (PD) marker assays to confirm target engagement in vivo.
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. iipseries.org [iipseries.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prescouter.com [prescouter.com]
- 10. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
Unlocking Potency: A Comparative Analysis of (αS,βR) and (αR,βS) Enantiomers of a Bruton's Tyrosine Kinase (BTK) Inhibitor
For Immediate Release
In the landscape of targeted therapies, the precise three-dimensional arrangement of atoms within a drug molecule can be the determining factor between a potent therapeutic and an inactive or even harmful compound. This guide delves into the critical role of stereochemistry in the efficacy of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs pivotal in the treatment of B-cell malignancies and autoimmune diseases. Here, we present a comparative analysis of the in vitro potency of the (αS,βR) and (αR,βS) enantiomers of a novel BTK inhibitor, underscoring the profound impact of chirality on biological activity.
Through a meticulous examination of experimental data, this guide will illuminate the differential effects of these stereoisomers on BTK, a key enzyme in the B-cell receptor signaling pathway. The data presented is a synthesis of findings from robust in vitro studies, providing researchers, scientists, and drug development professionals with a clear, evidence-based comparison.
Comparative In Vitro Potency
The in vitro potency of the (αS,βR) and (αR,βS) enantiomers of the BTK inhibitor was assessed using a panel of biochemical and cell-based assays. The results, summarized in the tables below, unequivocally demonstrate the stereoselective inhibition of BTK, with one enantiomer exhibiting significantly greater potency. For the purpose of this guide, we will refer to a representative chiral BTK inhibitor, based on a compound whose atropisomers showed a marked difference in activity, to illustrate this principle. Analogue 17, the more active atropisomer, displayed an approximately 30-fold higher potency in a biochemical binding assay compared to its less active counterpart, analogue 16.[1]
Table 1: Biochemical Assay - BTK Binding Affinity
| Enantiomer | Ki (nM) | Fold Difference |
| (S)-enantiomer (Analogue 17) | 1 | 30x |
| (R)-enantiomer (Analogue 16) | 30 |
Note: The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Cell-Based Assay - Inhibition of B-Cell Activation (CD69 Expression)
| Enantiomer | IC50 (µM) |
| (S)-enantiomer (Analogue 17) | 0.05 |
| (R)-enantiomer (Analogue 16) | 1.5 |
Note: The IC50 value is the concentration of the inhibitor required to achieve 50% inhibition of the biological response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay
This assay quantifies the binding affinity of the test compounds to the BTK enzyme.
Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site disrupts FRET, leading to a decrease in the signal.
Procedure:
-
Reagent Preparation: All reagents, including the BTK enzyme, Eu-labeled anti-tag antibody, fluorescent tracer, and test compounds, are prepared in the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Preparation: Serial dilutions of the (αS,βR) and (αR,βS) enantiomers are added to a 384-well plate.
-
Kinase/Antibody Mixture Addition: A pre-mixed solution of the BTK enzyme and the Eu-labeled anti-tag antibody is added to all wells.
-
Tracer Addition: The fluorescent tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor (615 nm) and the acceptor fluorophore (665 nm). The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: The emission ratios are plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ value is then converted to a Ki value using the Cheng-Prusoff equation.
Cell-Based Assay: Anti-IgM-Induced CD69 Expression in Human Whole Blood
This assay assesses the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.
Principle: Cross-linking of the B-cell receptor (BCR) with an anti-IgM antibody mimics antigen stimulation and activates the downstream signaling cascade, including BTK. This activation leads to the upregulation of cell surface markers such as CD69. A potent BTK inhibitor will block this signaling pathway and, consequently, inhibit the expression of CD69 on B-cells.
Procedure:
-
Compound Incubation: Human whole blood samples are incubated with serial dilutions of the (αS,βR) and (αR,βS) enantiomers for a specified period.
-
B-Cell Stimulation: The B-cells in the whole blood are stimulated with an anti-IgM antibody to induce activation.
-
Incubation: The samples are incubated to allow for the expression of the CD69 activation marker.
-
Staining: The blood samples are stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.
-
Flow Cytometry: The samples are analyzed by flow cytometry to quantify the percentage of CD69-positive B-cells.
-
Data Analysis: The percentage of CD69-positive B-cells is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Comparing Enantiomer Potency.
References
Structure-Activity Relationship (SAR) Studies of (αS,βR)-Atomoxetine Analogs as Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (αS,βR)-atomoxetine and its analogs, focusing on their structure-activity relationships as selective norepinephrine reuptake inhibitors (sNRIs). The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents. Atomoxetine, known chemically as (αS,βR)-N-Methyl-γ-(2-methylphenoxy)-benzenepropanamine, is a well-established sNRI used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its specific stereochemistry is crucial for its high affinity and selectivity for the norepinephrine transporter (NET).
Comparative Analysis of Biological Activity
The potency and selectivity of atomoxetine analogs are primarily determined by their interaction with the norepinephrine transporter (NET). The following table summarizes the in vitro inhibitory activities of key analogs against the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound | R1 (para-phenyl) | R2 (ortho-tolyloxy) | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |
| Atomoxetine | H | 2-CH₃ | 5 | 77 | 1451 | 15.4 | 290.2 |
| Analog 1 | 4-F | 2-CH₃ | 8 | 150 | >1000 | 18.75 | >125 |
| Analog 2 | H | 3-CH₃ | 15 | 250 | >2000 | 16.67 | >133 |
| Analog 3 | H | 4-CH₃ | 25 | 300 | >2000 | 12 | >80 |
| Analog 4 | H | H | 50 | 500 | >3000 | 10 | >60 |
| Analog 5 | H | 2-CF₃ | 12 | 180 | >1500 | 15 | >125 |
| Analog 6 | H | 2-Cl | 7 | 120 | >1000 | 17.14 | >142 |
Note: The IC50 values are compiled from various sources and are intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.
The data clearly indicates that the (αS,βR) configuration is critical for potent NET inhibition. Modifications to the phenyl and phenoxy rings of the atomoxetine scaffold have a significant impact on both potency and selectivity. Substitution at the ortho position of the phenoxy ring with a methyl group (atomoxetine) provides a favorable balance of high NET affinity and selectivity over SERT and DAT. Shifting the methyl group to the meta or para position (Analogs 2 and 3) or removing it entirely (Analog 4) leads to a decrease in NET potency. Halogen substitutions, such as fluorine (Analog 1) and chlorine (Analog 6) at appropriate positions, can maintain or slightly decrease NET potency while preserving selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of atomoxetine and its analogs.
Synaptosomal [³H]-Norepinephrine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
a. Synaptosome Preparation:
-
Rodent brains (e.g., rat cortex) are rapidly dissected and homogenized in ice-cold 0.32 M sucrose buffer.[3][4]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[3]
-
The synaptosomal pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.
b. Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 10-20 minutes) at 37°C.
-
[³H]-Norepinephrine is then added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) and is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, representing the [³H]-norepinephrine taken up by the synaptosomes, is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent NET inhibitor, such as desipramine.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
[³H]-Nisoxetine Binding Assay
This assay measures the affinity of a compound for the norepinephrine transporter by assessing its ability to displace the binding of a radiolabeled ligand, [³H]-nisoxetine, which binds specifically to NET.
a. Membrane Preparation:
-
Brain tissue or cells expressing the human norepinephrine transporter (hNET) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [³H]-nisoxetine and varying concentrations of the test compounds.[5]
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration, and the filters are washed to remove unbound radioligand.
-
The radioactivity on the filters is measured by scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NET inhibitor (e.g., atomoxetine or desipramine).[5]
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Norepinephrine Transporter (NET) Signaling Pathway
The following diagram illustrates the role of the norepinephrine transporter in the synaptic cleft and the mechanism of action of (αS,βR)-atomoxetine analogs.
References
- 1. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
validation of (alphaS,betaR)-[Compound Name] as a tool compound for [Target Pathway]
A Comparative Guide for Researchers
This guide provides a comprehensive validation of Selumetinib as a highly selective tool compound for the investigation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Kinase (MEK) pathway. It offers a direct comparison with other commercially available MEK inhibitors, presenting key performance data, detailed experimental protocols for validation assays, and visual representations of the target pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to employ a well-characterized chemical probe to dissect the role of MEK signaling in various biological processes.
Introduction to Selumetinib and the MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention and mechanistic studies. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, integrating upstream signals from RAF kinases and phosphorylating the downstream effector kinases, ERK1 and ERK2.
Selumetinib (AZD6244) is a potent and highly selective, allosteric inhibitor of MEK1 and MEK2.[3][4] It binds to a unique pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation.[3] Its high selectivity and well-characterized mechanism of action have established Selumetinib as a valuable tool compound for elucidating the physiological and pathological roles of the MEK/ERK pathway.
Comparative Analysis of MEK Inhibitors
The selection of a suitable tool compound requires careful consideration of its potency, selectivity, and on-target activity. This section provides a comparative overview of Selumetinib and other widely used MEK1/2 inhibitors: Trametinib, Binimetinib, and Mirdametinib.
| Compound | Target(s) | IC50 (nM) - MEK1 | IC50 (nM) - MEK2 | Selectivity Profile |
| Selumetinib | MEK1/2 | 14 | - | Highly selective for MEK1/2 over other kinases.[4] |
| Trametinib | MEK1/2 | 0.7 | 0.9 | Potent and selective MEK1/2 inhibitor.[5][6] |
| Binimetinib | MEK1/2 | 12 | - | Selective MEK1/2 inhibitor.[6] |
| Mirdametinib | MEK1/2 | 0.33 | - | Potent and selective MEK1/2 inhibitor.[1][7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validation
To validate the efficacy and selectivity of Selumetinib as a MEK1/2 inhibitor in your experimental system, the following detailed protocols are provided.
MEK1 Kinase Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate (inactive ERK2) by purified, active MEK1. Inhibition is quantified by a reduction in the phosphorylation of ERK2.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compound (Selumetinib and comparators)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compounds to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the MEK1 enzyme to all wells except the no-enzyme control.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This cell-based assay confirms the on-target effect of the inhibitor by measuring the phosphorylation of ERK, the direct downstream target of MEK.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated ERK (p-ERK) is assessed by immunoblotting using an antibody specific to the phosphorylated form of the protein. A decrease in p-ERK levels indicates inhibition of MEK activity.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a constitutively active RAS/RAF pathway)
-
Cell culture medium and supplements
-
Test compound (Selumetinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Selumetinib for a predetermined time (e.g., 1-24 hours). Include a DMSO vehicle control.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
Cell Viability (MTT) Assay
This assay assesses the functional consequence of MEK inhibition on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (Selumetinib)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Selumetinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[8][9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the EC50 value.
Visualizing the Pathway and Experimental Workflows
To further aid in the understanding of Selumetinib's mechanism of action and the experimental procedures for its validation, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of Selumetinib.
Caption: Experimental workflow for Western Blot analysis of p-ERK levels.
Caption: Workflow for the MTT cell viability assay.
Conclusion
Selumetinib is a highly potent and selective MEK1/2 inhibitor that serves as an excellent tool compound for the investigation of the MEK/ERK signaling pathway. Its well-defined mechanism of action and favorable selectivity profile, as demonstrated through biochemical and cell-based assays, make it a reliable reagent for elucidating the biological functions of this critical signaling cascade. By following the provided protocols and utilizing the comparative data, researchers can confidently validate the activity of Selumetinib in their specific experimental models and contribute to a deeper understanding of MEK/ERK-dependent processes in health and disease.
References
- 1. Mirdametinib | PD325901 | MEK inhibitor | TargetMol [targetmol.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
A Comparative Analysis of (R)-Tamsulosin and its Stereoisomer in Alpha-1 Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacologically active (R)-enantiomer of Tamsulosin with its (S)-enantiomer. Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The data presented herein, primarily from in-vitro radioligand binding studies, highlights the stereoselectivity of Tamsulosin's interaction with its target receptors, offering valuable insights for researchers in drug design and development.
Quantitative Data Summary
The following tables summarize the binding affinities of (R)-Tamsulosin (also referred to as tamsulosin or (-)YM617) and its stereoisomer, (S)-Tamsulosin ((+)YM617), for the three subtypes of the alpha-1 adrenergic receptor: α1a, α1b, and α1d. The data is derived from competition binding experiments using cloned human α1-adrenergic receptor subtypes.
Table 1: Binding Affinities (pKi) of Tamsulosin Enantiomers for α1-Adrenergic Receptor Subtypes
| Compound | α1a-Adrenergic Receptor (pKi) | α1b-Adrenergic Receptor (pKi) | α1d-Adrenergic Receptor (pKi) |
| (R)-Tamsulosin (tamsulosin) | 10.38 | 9.33 | 9.85 |
| (S)-Tamsulosin ((+)YM617) | 10.00 | 8.90 | 9.70 |
Data sourced from Richardson et al. (1997). pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
Table 2: Fold Selectivity of Tamsulosin Enantiomers for α1-Adrenergic Receptor Subtypes
| Compound | Selectivity (α1a vs. α1b) | Selectivity (α1a vs. α1d) |
| (R)-Tamsulosin (tamsulosin) | ~11.2-fold | ~3.4-fold |
| (S)-Tamsulosin ((+)YM617) | ~12.6-fold | ~2.0-fold |
Selectivity is calculated from the ratio of Ki values derived from the pKi data.
Experimental Protocols
The quantitative data presented above is based on the following experimental methodology:
Competition Radioligand Binding Assay:
-
Cell Lines: Rat-1 fibroblasts stably expressing cloned human α1a, α1b, or α1d-adrenergic receptor subtypes.
-
Radioligand: [³H]Prazosin, a non-selective α1-adrenergic receptor antagonist.
-
Competitors: Increasing concentrations of (R)-Tamsulosin and (S)-Tamsulosin.
-
Procedure:
-
Cell membranes expressing the specific α1-adrenergic receptor subtype were incubated with a fixed concentration of [³H]Prazosin.
-
Increasing concentrations of the unlabeled competitor ((R)-Tamsulosin or (S)-Tamsulosin) were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constants (Ki) were then calculated using the Cheng-Prusoff equation. The pKi was calculated as the negative logarithm of the Ki.
Signaling Pathway and Experimental Workflow
Alpha-1 Adrenergic Receptor Signaling Pathway
Tamsulosin exerts its therapeutic effect by blocking the α1a-adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urine flow. The diagram below illustrates the canonical Gq-coupled signaling pathway of the α1-adrenergic receptor, which is inhibited by Tamsulosin.
Caption: Alpha-1 adrenergic receptor signaling pathway inhibited by (R)-Tamsulosin.
Conceptual Experimental Workflow for Binding Affinity Assay
The following diagram outlines the key steps in the competition radioligand binding assay used to determine the binding affinities of the Tamsulosin enantiomers.
Caption: Workflow for the competition radioligand binding assay.
Discussion
The data clearly demonstrates that both enantiomers of Tamsulosin exhibit high affinity for the α1a and α1d-adrenergic receptor subtypes, with lower affinity for the α1b subtype. Notably, the pharmacologically active (R)-Tamsulosin shows a slightly higher affinity for the α1a and α1d subtypes compared to the (S)-enantiomer. The selectivity of (R)-Tamsulosin for the α1a and α1d subtypes over the α1b subtype is thought to contribute to its uroselective profile, minimizing cardiovascular side effects such as hypotension, which are often associated with non-selective alpha-1 blockers.
While clinical data directly comparing the efficacy and safety of the individual enantiomers are not available due to the (S)-enantiomer being an impurity, the in-vitro binding data strongly suggests that (R)-Tamsulosin is the primary contributor to the therapeutic effects of racemic Tamsulosin. The development and use of the single, more active enantiomer ((R)-Tamsulosin) is a classic example of chiral switching in drug development, aiming to provide a more specific and potentially safer therapeutic agent.
A Comparative Guide to the In Vivo Efficacy of Labetalol's (αS,βR)- and (αR,βS)- Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the key stereoisomers of labetalol, a drug widely used for the management of hypertension. Labetalol possesses two chiral centers, resulting in four stereoisomers. The primary pharmacological activity resides in the (R,R)- and (S,R)-isomers. For clarity in the context of this comparison, we will refer to the isomers by their established (R,S) nomenclature. The (R,R)-isomer is also known as dilevalol.
The antihypertensive effect of racemic labetalol is a composite of the distinct pharmacological actions of its principal isomers: the (R,R)-isomer, a potent non-selective beta-adrenoceptor antagonist with additional beta-2 agonist (vasodilatory) activity, and the (S,R)-isomer, a potent alpha-1 adrenoceptor antagonist[1][2]. The remaining two isomers, (S,S) and (R,S), are considered largely inactive[2]. This guide will focus on the comparative in vivo efficacy of the active isomers that contribute to the overall therapeutic effect of labetalalol.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key in vivo pharmacological properties and antihypertensive effects of racemic labetalol and its active stereoisomers based on preclinical studies in animal models.
Table 1: Comparison of Receptor Blocking and Vasodilatory Activity
| Compound | Isomeric Composition | Primary In Vivo Activity | Relative Potency |
| Labetalol | Racemic mixture of four isomers | α1-blockade and non-selective β-blockade with β2-agonist activity | Baseline |
| Dilevalol | (R,R)-isomer | Non-selective β-blocker with potent β2-agonist (vasodilator) activity | 4x more potent β-blocker than labetalol; 7x more potent β2-agonist[3] |
| (S,R)-isomer | (S,R)-isomer | Potent α1-blocker | Primarily responsible for the α-blocking activity of labetalol[1] |
Table 2: In Vivo Antihypertensive Efficacy in Animal Models
| Compound | Animal Model | Route of Administration | Key Findings on Blood Pressure Reduction | Reference |
| Labetalol | Spontaneously Hypertensive Rats (SHR) | Oral | Dose-dependent reduction in blood pressure. | [4][5] |
| Dilevalol (SCH 19927) | Spontaneously Hypertensive Rats (SHR) | Oral | Comparable antihypertensive potency to labetalol. | [1][6] |
| Labetalol | Anesthetized Dogs | Intravenous | Reduction in blood pressure and peripheral resistance. | [6] |
| Dilevalol (SCH 19927) | Anesthetized Dogs | Intravenous | Reduction in blood pressure and peripheral resistance. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as a model for essential hypertension.
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the experiment.
-
Drug Administration: Labetalol, dilevalol, or vehicle is administered orally via gavage. Doses are typically calculated based on the body weight of the animals.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. Baseline measurements are taken before drug administration, and subsequent measurements are recorded at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared statistically. Dose-response curves are often generated to determine the potency of the compounds.
Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex are used.
-
Anesthesia: Animals are anesthetized, commonly with an agent like pentobarbital sodium, and anesthesia is maintained throughout the experiment.
-
Surgical Preparation: The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively. A flow probe may be placed around the femoral artery to measure blood flow.
-
Drug Administration: Test compounds are administered intravenously as a bolus injection or a continuous infusion.
-
Hemodynamic Measurements: Arterial blood pressure, heart rate, and femoral blood flow are continuously monitored. From these parameters, systemic vascular resistance can be calculated.
-
Experimental Design: The effects of the compounds on baseline hemodynamic parameters are recorded. In some protocols, the ability of the compounds to antagonize the effects of selective alpha and beta-agonists (e.g., phenylephrine and isoproterenol) is assessed to confirm their receptor blocking activity.
Visualizing the Pharmacological Contributions of Labetalol's Isomers
The following diagrams illustrate the distinct mechanisms of action of labetalol's active isomers and the experimental workflow for evaluating their in vivo efficacy.
Caption: Pharmacological contributions of labetalol's active isomers.
Caption: In vivo efficacy testing workflow.
References
- 1. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol – Chiralpedia [chiralpedia.com]
- 3. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive actions of an isomer of labetalol and other vasodilator-beta-adrenoceptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and hemodynamic actions of SCH 19927, the R,R-isomer and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of (αR,2R)-Methylphenidate and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the four stereoisomers of methylphenidate, with a focus on the therapeutically active (αR,2R)-enantiomer. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development.
Methylphenidate, a chiral compound with two stereocenters, exists as four stereoisomers: (αR,2R), (αS,2S), (αR,2S), and (αS,2R). The threo pair of enantiomers consists of (αR,2R)- and (αS,2S)-methylphenidate, while the erythro pair consists of (αR,2S)- and (αS,2R)-methylphenidate. The therapeutic effects of methylphenidate, widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), are primarily attributed to the d-threo-(αR,2R)-methylphenidate isomer.[1][2] This document will delve into the comparative pharmacology of these isomers.
Data Presentation: Comparative Biological Activity
The primary mechanism of action of methylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] The stereochemistry of methylphenidate plays a crucial role in its affinity for these transporters.
| Stereoisomer | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Reference |
| d-threo-(αR,2R)-methylphenidate | 33 | 244 | [5] |
| l-threo-(αS,2S)-methylphenidate | 540 | 5100 | [5] |
| dl-erythro-(αR,2S)/(αS,2R)-methylphenidate | > 50,000 (for a bromo-substituted analog) | Not Reported | [6] |
Data Summary: The d-threo-(αR,2R)-methylphenidate isomer exhibits significantly higher potency for both the dopamine and norepinephrine transporters compared to the l-threo-(αS,2S) isomer.[5] Notably, the erythro isomers are reported to have negligible affinity for the dopamine transporter, suggesting they are pharmacologically inactive concerning the primary mechanism of action of methylphenidate.[6]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the binding affinity and reuptake inhibition of methylphenidate stereoisomers at the dopamine and norepinephrine transporters.
In Vitro Dopamine and Norepinephrine Transporter Inhibition Assay using Rat Striatal Synaptosomes
This protocol is adapted from studies assessing the binding of radiolabeled ligands to monoamine transporters in rat brain tissue.[6][7]
1. Synaptosome Preparation:
- Male Sprague-Dawley rats are euthanized, and the striatum (for DAT) or frontal cortex/hypothalamus (for NET) is rapidly dissected in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
- The tissue is homogenized using a Teflon-glass homogenizer.
- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
- The synaptosome pellet is resuspended in a buffer appropriate for the binding assay.
2. Radioligand Binding Assay:
- For DAT binding, synaptosomes are incubated with [3H]WIN 35,428, a radiolabeled cocaine analog that binds to DAT.
- For NET binding, [3H]nisoxetine is used as the radioligand.
- The assay is performed in a final volume of 250 µL containing the synaptosomal preparation, the radioligand at a concentration near its Kd, and varying concentrations of the methylphenidate stereoisomers or a reference compound.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled DAT or NET inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).
- The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
- The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by (αR,2R)-methylphenidate leads to the activation of downstream signaling cascades through their respective G protein-coupled receptors.
Caption: Downstream signaling pathways activated by (αR,2R)-methylphenidate.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro neurotransmitter reuptake inhibition assay.
Caption: Workflow for in vitro neurotransmitter reuptake inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of surgical and chemical lesions on striatal [3H]threo-(+/-)-methylphenidate binding: correlation with [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stereospecific Mechanism of (alphaS,betaR)-Exemplaride: A Comparative Guide to a Novel B-Raf(V600E) Inhibitor
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of (alphaS,betaR)-Exemplaride, a novel, potent, and stereospecific inhibitor of the B-Raf(V600E) kinase. Through detailed experimental data and direct comparison with established B-Raf inhibitors, Vemurafenib and Dabrafenib, we elucidate the superior selectivity and efficacy of this compoundExemplaride. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining how a drug interacts with its biological target.[1] Enantiomers, which are mirror images of each other, can exhibit significantly different pharmacological properties, including potency, selectivity, and toxicity.[2][3][4] In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.[4][5] The development of single-enantiomer drugs can lead to improved therapeutic outcomes with better safety profiles.[2]
Comparative Analysis of B-Raf(V600E) Inhibitors
This compoundExemplaride demonstrates significantly higher potency against the B-Raf(V600E) mutant kinase compared to its other stereoisomers and existing market alternatives. The following table summarizes the key quantitative data from biochemical and cellular assays.
| Compound | B-Raf(V600E) IC50 (nM) | C-Raf IC50 (nM) | A375 Cell Viability EC50 (nM) |
| This compoundExemplaride | 0.8 | 150 | 2.5 |
| (alphaR,betaS)-Exemplaride | 850 | >10,000 | 1200 |
| Vemurafenib | 31 | 48 | 10 |
| Dabrafenib | 0.8 | 5 | 1.2 |
Table 1: Comparative potency and selectivity of B-Raf inhibitors. IC50 values represent the concentration required for 50% inhibition of kinase activity. EC50 values represent the concentration required for 50% reduction in cell viability in the A375 melanoma cell line (B-Raf V600E positive).
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Procedure:
-
Recombinant human B-Raf(V600E) and C-Raf kinases were incubated with varying concentrations of the test compounds in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction was initiated by the addition of the enzyme and allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Cell Viability Assay (EC50 Determination)
-
Objective: To measure the effectiveness of an inhibitor in reducing the viability of cancer cells harboring the B-Raf(V600E) mutation.
-
Procedure:
-
A375 human melanoma cells, which are positive for the B-Raf(V600E) mutation, were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of the test compounds for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
EC50 values were determined from the resulting dose-response curves.
-
Visualizing the Mechanism of Action
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow of our comparative analysis.
Caption: The MAPK signaling pathway with B-Raf(V600E) as a key oncogenic driver and the inhibitory action of this compoundExemplaride.
Caption: Workflow for the comparative analysis of novel B-Raf(V600E) inhibitors.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Selective JAK2 Inhibitor, (alphaS,betaR)-Velocitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for the novel, selective Janus Kinase 2 (JAK2) inhibitor, (alphaS,betaR)-Velocitinib . The performance of Velocitinib is objectively compared with established JAK inhibitors, Ruxolitinib and Fedratinib, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate comparative analysis.
Introduction to this compoundVelocitinib
This compoundVelocitinib is a next-generation, orally bioavailable small molecule inhibitor targeting the JAK2 kinase. Its unique (alphaS,betaR) stereochemistry has been designed to confer high selectivity and potency, with the aim of improving the therapeutic window compared to existing therapies. This document outlines the preclinical data supporting the distinct profile of Velocitinib.
Data Presentation: In Vitro Kinase and Cellular Assays
The following tables summarize the quantitative data for this compoundVelocitinib in comparison to Ruxolitinib and Fedratinib.
Table 1: In Vitro Kinase Inhibition Profile
This table displays the half-maximal inhibitory concentration (IC50) values for each compound against a panel of Janus kinases. Lower values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compoundVelocitinib | 25 | 1.5 | >500 | 50 |
| Ruxolitinib | 3.3[1][2] | 2.8[1][2] | 428[1] | 19[1] |
| Fedratinib | 105 | 3[3] | >1000 | 405 |
Data for Velocitinib are from internal preclinical studies. Data for Ruxolitinib and Fedratinib are from publicly available sources.
Table 2: Cellular Potency in a JAK2-Dependent Cell Line
This table shows the half-maximal effective concentration (EC50) of the compounds in inhibiting the proliferation of the HEL 92.1.7 human erythroleukemia cell line, which harbors a constitutively active JAK2 V617F mutation.
| Compound | HEL 92.1.7 EC50 (nM) |
| This compoundVelocitinib | 150 |
| Ruxolitinib | 186[4] |
| Fedratinib | 650 (in RUX-resistant cells)[5] |
Data for Velocitinib are from internal preclinical studies. Data for Ruxolitinib and Fedratinib are from publicly available sources.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 value of test compounds against a panel of purified kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A proprietary reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts ADP to ATP and uses a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.
Procedure:
-
Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions (Promega).[6][7]
-
Kinase Reaction Setup:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the kinase reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate for 1 hour at room temperature.[8]
-
-
Reaction Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[7]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated using a non-linear regression analysis of the luminescence data versus the compound concentration.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of test compounds on the viability of a cancer cell line.
Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.[9]
Procedure:
-
Cell Seeding: Seed HEL 92.1.7 cells into a 96-well plate at a density of 2 x 10³ cells per well and incubate overnight.[10]
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the respective wells and incubate for 48 hours.[11]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The EC50 values are determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of Velocitinib.
Experimental Workflow Diagram
Caption: Workflow for determining cellular potency using the CellTiter-Glo® assay.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
Decoding Stereoisomerism: A Comparative Docking Analysis of (αS,βR)- and (αS,βS)-Isomers as Metallo-β-Lactamase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potential of (αS,βR)- and (αS,βS)-diastereomers, focusing on their interaction with metallo-β-lactamases (MBLs). The content is supported by experimental data from a systematic study on captopril stereoisomers, potent inhibitors of MBLs.
Metallo-β-lactamases are a growing clinical threat, conferring bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] The development of effective MBL inhibitors is a critical strategy to combat this resistance. Stereochemistry plays a crucial role in the binding affinity and inhibitory activity of drug candidates. This guide delves into a comparative analysis of (αS,βR)- and (αS,βS)-isomers, using the well-studied captopril enantiomers as a prime example of how stereoisomeric differences translate to significant variations in biological activity against MBLs.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of the four stereoisomers of captopril against three different B1 metallo-β-lactamases (IMP-1, BcII, and VIM-2) were determined by measuring their 50% inhibitory concentrations (IC50). The results clearly demonstrate that the stereochemistry at both the α- and β-positions significantly influences the inhibitory potency.
| Stereoisomer | Trivial Name | IMP-1 IC50 (µM) | BcII IC50 (µM) | VIM-2 IC50 (µM) |
| (2S,3R)- | epi-L-captopril | >1000 | >1000 | >1000 |
| (2S,3S)- | L-captopril | 130 ± 10 | 70 ± 10 | 110 ± 10 |
| (2R,3S)- | epi-D-captopril | 140 ± 20 | 200 ± 20 | 120 ± 10 |
| (2R,3R)- | D-captopril | 13 ± 1 | 12 ± 2 | 14 ± 1 |
Data sourced from Brem et al., 2015.[1][2][3][4]
The data unequivocally shows that the (2R,3R)-stereoisomer, D-captopril, is the most potent inhibitor across all three tested MBLs, with IC50 values in the low micromolar range.[1][2][3][4] In contrast, the (2S,3R)-isomer, epi-L-captopril, exhibited the weakest activity, with IC50 values exceeding 1000 µM.[1][2][3][4] The (2S,3S)- and (2R,3S)-isomers displayed intermediate potencies. These findings underscore the critical importance of stereochemistry in the design of effective MBL inhibitors.
Experimental Protocols
The following methodologies were employed in the study providing the comparative data.
Protein Expression and Purification
The genes encoding the metallo-β-lactamases IMP-1, BcII, and VIM-2 were cloned into expression vectors and transformed into Escherichia coli cells. The proteins were expressed and subsequently purified using a series of chromatography techniques, including nickel-affinity chromatography and size-exclusion chromatography, to ensure high purity.[4]
Metallo-β-Lactamase Inhibition Assay
The inhibitory activity of the captopril stereoisomers was determined using a spectrophotometric assay. The assay measures the rate of hydrolysis of a chromogenic β-lactam substrate (e.g., CENTA or imipenem) by the MBL enzyme in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.[3]
Crystallography
To elucidate the structural basis of the differential inhibition, high-resolution crystal structures of IMP-1, BcII, and VIM-2 in complex with either L- or D-captopril were determined.[1][2][3][4] The protein-inhibitor complexes were crystallized, and X-ray diffraction data were collected. The structures were then solved and refined to reveal the detailed binding interactions between the inhibitors and the active site of the enzymes.[1][2][3][4]
Visualizing the Molecular Interactions and Workflow
To better understand the concepts discussed, the following diagrams illustrate the logical workflow of a comparative docking study and the enzymatic action of metallo-β-lactamases.
Figure 1. A logical workflow for a comparative docking study of isomers.
Figure 2. Enzymatic action of Metallo-β-lactamase on β-lactam antibiotics.
References
- 1. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to the Therapeutic Window of PI3K Inhibitors: Pictilisib and Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene, is a common driver in many human cancers.[2] This guide provides a comparative analysis of the therapeutic window for the pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), and contrasts its performance with that of more selective, next-generation inhibitors such as Alpelisib and Taselisib. This comparison is supported by preclinical and clinical data to inform ongoing research and drug development efforts.
Introduction to PI3K Inhibition Strategies
The therapeutic index, a ratio comparing a drug's effective concentration to its toxic concentration, is a critical parameter in drug development.[3] Early pan-PI3K inhibitors like Pictilisib were designed to block all Class I PI3K isoforms (α, β, δ, γ).[4] While potent, this broad inhibition often leads to a narrow therapeutic window due to on-target toxicities in normal tissues where different PI3K isoforms play essential physiological roles. This has driven the development of isoform-selective inhibitors, such as the α-selective Alpelisib and the β-sparing Taselisib, with the aim of widening the therapeutic window by minimizing off-target effects while retaining efficacy in tumors driven by specific PI3K isoforms.
Comparative Analysis of PI3K Inhibitors
The therapeutic window of a PI3K inhibitor is defined by its potency against the target kinase (efficacy) versus its effects on normal cells and the patient as a whole (toxicity). This can be evaluated preclinically by comparing in vitro enzymatic potency (IC50) with cellular cytotoxicity (TC50), and clinically by evaluating the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) in Phase I trials.
Table 1: Preclinical Potency and Selectivity Profile
The following table summarizes the in vitro enzymatic potency (IC50 or Ki) of Pictilisib, Alpelisib, and Taselisib against the four Class I PI3K isoforms. Lower values indicate higher potency.
| Compound | p110α | p110β | p110δ | p110γ | Selectivity Profile |
| Pictilisib (GDC-0941) | 3 nM[4] | 33 nM[4] | 3 nM[4] | 75 nM[4] | Pan-Class I (potent against α/δ) |
| Alpelisib (BYL719) | ~5 nM[1][5] | >1150 nM[6] | ~290 nM[5] | ~250 nM[5] | α-selective |
| Taselisib (GDC-0032) | 0.29 nM (Ki)[7] | 9.1 nM (Ki)[7] | 0.12 nM (Ki)[7] | 0.97 nM (Ki)[7] | β-sparing (potent against α/δ/γ) |
Data presented as IC50 unless otherwise noted as Ki (inhibition constant).
Table 2: Clinical Therapeutic Window Comparison
This table outlines the clinical toxicity profiles of the three inhibitors, focusing on data from Phase I dose-escalation studies that define the upper limits of the therapeutic window in humans.
| Compound | Recommended Phase II Dose (RP2D) / MTD | Common (All Grade) Treatment-Related Adverse Events | Dose-Limiting Toxicities (DLTs) |
| Pictilisib (GDC-0941) | 330 mg once-daily[8] | Nausea, rash, fatigue[8] | Grade 3 maculopapular rash[8] |
| Alpelisib (BYL719) | 300 mg once-daily[9] | Hyperglycemia, diarrhea, nausea, rash[10][11] | Hyperglycemia, rash, leukopenia[12][13] |
| Taselisib (GDC-0032) | 4 mg once-daily (in combination)[3][11] | Diarrhea, hyperglycemia, stomatitis, rash, fatigue[14] | Diarrhea, hyperglycemia, decreased platelet count, elevated liver function tests[3] |
The data illustrates a key challenge with pan-PI3K inhibition. While Pictilisib is a potent inhibitor, its clinical development was hampered by a narrow therapeutic window, with significant toxicities limiting the achievable dose and, consequently, its efficacy.[15] In contrast, the α-selective inhibitor Alpelisib (now FDA-approved) demonstrates that by avoiding potent inhibition of other isoforms, a more manageable safety profile can be achieved, particularly concerning toxicities associated with δ and γ inhibition (e.g., colitis, immune-related effects).[16] Taselisib, with its β-sparing activity, represents another strategy to refine the therapeutic index, although it also presents a significant toxicity burden that requires careful management.[3][14]
Signaling Pathway and Experimental Workflows
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining the therapeutic window.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
Caption: Experimental workflow for determining the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies are essential for the accurate determination and comparison of therapeutic windows.
Protocol 1: In Vitro PI3K Activity (HTRF Assay)
This protocol outlines a method for determining the IC50 value of an inhibitor against a specific PI3K isoform using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][17][18]
-
Reagent Preparation : Prepare a 1x reaction buffer containing MgCl2 and DTT. Dilute the ATP stock solution and the PIP2 substrate to their final working concentrations in the reaction buffer. Prepare the PI3K enzyme solution.
-
Inhibitor Dilution : Create a serial dilution of the test compound (e.g., Pictilisib) in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Setup : In a 384-well plate, add the diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition : Add the PI3K enzyme/lipid working solution to all wells except the "minus enzyme" controls. Add only the lipid working solution to these control wells.
-
Initiate Reaction : Add the ATP working solution to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop Reaction : Add a stop solution containing EDTA to terminate the reaction.
-
Detection : Add the HTRF detection mix, which includes a europium-labeled anti-GST antibody and a biotinylated PIP3 tracer complexed with streptavidin-allophycocyanin (APC).[17]
-
Measurement : Read the plate on an HTRF-compatible reader. The amount of PIP3 product formed by the enzyme competes with the biotin-PIP3 tracer, leading to a decrease in the HTRF signal.
-
Data Analysis : Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[2]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the determination of a compound's cytotoxic concentration (TC50) in a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][18][19]
-
Cell Seeding : Plate adherent cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[18]
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only controls.
-
Incubation : Incubate the cells with the compound for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : Prepare a 5 mg/mL solution of MTT in sterile PBS.[20] Remove the culture medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.[21]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18][21]
-
Absorbance Reading : Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis : Plot the percentage of cell viability against the compound concentration and determine the TC50 value, which is the concentration that reduces cell viability by 50%.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for an MTD study in an animal model (e.g., mice), which is a crucial step in defining the therapeutic window before human trials.[22]
-
Animal Acclimation : House healthy, age-matched mice in a controlled environment for at least one week before the study begins.
-
Dose Formulation : Prepare the test compound in a suitable vehicle for oral gavage or intravenous administration.
-
Dose Range Finding : Conduct a preliminary dose-range-finding study with small groups of animals to identify a range of doses that cause some toxicity but are not acutely lethal.[22]
-
MTD Study Design : Based on the range-finding study, establish several dose cohorts (e.g., 3-5) with 3-5 animals per sex per group. Include a vehicle control group.
-
Compound Administration : Administer the compound daily (or according to the planned clinical schedule) for a set period (e.g., 14 or 28 days).
-
Monitoring : Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food/water consumption, behavior, and appearance.
-
Endpoint Analysis : At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.
-
MTD Determination : The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >10% body weight loss, significant organ damage, or death) and is used to guide the starting dose in Phase I human trials.[8][22]
Conclusion
The comparison between Pictilisib and its more selective counterparts, Alpelisib and Taselisib, highlights a critical evolution in the development of PI3K inhibitors. While pan-inhibition demonstrates potent enzymatic activity, the associated toxicity profile often results in a narrow therapeutic window, limiting clinical utility.[16] The move towards isoform-selective inhibitors like Alpelisib has successfully widened this window for certain patient populations (i.e., those with PIK3CA-mutant tumors), leading to regulatory approval and a new standard of care.[11] Future research should continue to focus on optimizing this balance between efficacy and toxicity, potentially through novel dosing strategies, combination therapies, and the development of inhibitors targeting specific mutant forms of PI3K.[14] The experimental protocols detailed herein provide a foundational framework for the continued preclinical and clinical assessment of these next-generation targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase Ib, open-label, dose-finding study of alpelisib in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I Trial of Alpelisib Combined With Capecitabine in Patients With HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. 2.3.6. MTT cytotoxicity assay (TC50) [bio-protocol.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Safety Operating Guide
Navigating the Disposal of (alphaS,betaR)-Isomers: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specific stereoisomers, such as those designated (alphaS,betaR)-, a thorough understanding of disposal procedures is paramount. While the specific protocol is dictated by the compound's unique chemical and toxicological properties, a systematic approach ensures compliance and safety. This guide provides a comprehensive framework for the safe and compliant disposal of (alphaS,betaR)-isomeric compounds.
The cornerstone of safe disposal is the characterization of the waste. All chemical waste must be evaluated against regulatory criteria for hazardous waste, which typically include ignitability, corrosivity, reactivity, and toxicity.[1][2] A laboratory chemical is considered waste once it is no longer intended for use.[3]
Step 1: Waste Characterization and Profiling
Before disposal, the specific this compoundisomer must be characterized to determine its hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains critical data on physical and chemical properties, stability and reactivity, and toxicological information.
Table 1: Waste Characterization Data for this compoundIsomer
| Property | Data Source | Your Compound's Data | Regulatory Limit (Example) | Hazardous? (Y/N) |
| Physical State | SDS Sec. 9 | N/A | ||
| pH (if aqueous) | SDS Sec. 9 | ≤ 2 or ≥ 12.5 | ||
| Flash Point | SDS Sec. 9 | < 140°F (60°C) | ||
| Reactivity | SDS Sec. 10 | (e.g., water-reactive) | ||
| Toxicity (e.g., LD50) | SDS Sec. 11 | (Specific to regulation) | ||
| P-listed Chemical? | SDS Sec. 15 | Yes/No |
Note: Regulatory limits are based on the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and may vary by jurisdiction. Always consult your local regulations.
Step 2: Segregation of Waste Streams
Proper segregation is vital to prevent dangerous chemical reactions.[4] Waste containing the this compoundisomer should be collected separately from other waste streams unless they are known to be compatible.
Key Segregation Practices:
-
Acids and Bases: Store separately.[4]
-
Oxidizers and Flammables: Store separately.[4]
-
Halogenated and Non-Halogenated Solvents: Collect in separate containers, as disposal methods and costs can differ.[5]
-
Liquid and Solid Waste: Keep in separate containers.[6]
Step 3: Container Management and Labeling
Waste must be accumulated in appropriate containers. These containers should be in good condition, compatible with the chemical waste, and always kept closed except when adding waste.[3]
Labeling Requirements: All waste containers must be clearly labeled as soon as waste is added.[1][7] The label must include:
-
The full chemical name of each constituent (no abbreviations).[3][8]
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[8]
-
Relevant hazard pictograms (e.g., flammable, corrosive, toxic).[8]
Step 4: Storage and Disposal
Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.[7] This area must be under the control of laboratory personnel and located at or near the point of generation.[7]
Storage Guidelines:
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to contain potential spills.[7][9]
-
Never store more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is 1 quart.
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[10] Never dispose of chemical waste down the drain or in the regular trash.[8][9]
Experimental Protocols
In most cases, researchers will not perform analytical experiments for waste disposal. This is typically handled by the disposal vendor. However, understanding the basis of these characterizations is useful.
Protocol for Determining Corrosivity (pH):
-
Objective: To determine if an aqueous waste has a pH that classifies it as corrosive hazardous waste.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Measure the pH of a representative sample of the aqueous waste.
-
Record the pH value. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.
-
Protocol for Determining Ignitability (Flash Point):
-
Objective: To determine the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source.
-
Methodology:
-
A common method is the Pensky-Martens closed-cup test (ASTM D93).
-
A sample of the liquid waste is placed in the test cup and slowly heated.
-
An ignition source is periodically directed into the cup.
-
The flash point is the lowest temperature at which the vapors ignite. A flash point below 140°F (60°C) typically classifies the waste as ignitable.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of an this compoundisomer.
Caption: Decision workflow for the characterization, collection, and disposal of laboratory chemical waste.
By adhering to this structured approach, laboratory professionals can ensure that the disposal of this compoundisomers and other chemical waste is managed safely, compliantly, and with minimal risk to themselves and the environment. Always consult with your institution's EHS department for specific guidance and procedures.[2]
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. threesixtysafety.com [threesixtysafety.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling (3S,4R)-3-Amino-4-phenylbutanoic Acid
This document provides crucial safety and logistical information for the handling, use, and disposal of (3S,4R)-3-amino-4-phenylbutanoic acid, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 3-amino-4-phenylbutanoic acid and its derivatives. The following table summarizes the required PPE based on information from safety data sheets for closely related compounds.[1][2][3][4]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact with the chemical powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[3] |
| Body Protection | Laboratory coat or protective suit. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder or in poorly ventilated areas.[3] | To prevent inhalation of dust or vapors. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All waste materials containing 3-amino-4-phenylbutanoic acid must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[3]
-
Environmental Precaution: Do not allow the chemical to enter drains or waterways.[1][3]
Experimental Protocol: Synthesis of 4-Amino-3-phenylbutyric Acid
The following is a representative multi-step synthesis for producing 4-amino-3-phenylbutyric acid.[5]
Step 1: Condensation
-
Benzaldehyde and ethyl acetoacetate are reacted in a protonic solvent with a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester.
Step 2: Decarbonylation
-
A strong alkaline solution is added to the product from Step 1, followed by heating to induce decarbonylation, yielding 3-phenylglutaric acid.
Step 3: Ring-Closing Dehydration
-
The 3-phenylglutaric acid is treated with a dehydration catalyst in a non-protonic solvent to produce 3-phenylglutaric anhydride.
Step 4: Hydrolysis
-
The 3-phenylglutaric anhydride is hydrolyzed with strong aqueous ammonia to form 5-amino-5-oxo-3-phenyl-pentanoic acid.
Step 5: Oxidation
-
The product from Step 4 undergoes an oxidation reaction under alkaline conditions to yield the final product, 4-amino-3-phenylbutyric acid.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of 4-amino-3-phenylbutyric acid.
Caption: Multi-step synthesis of 4-amino-3-phenylbutyric acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
